BAY-1082439
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H28N6O5 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H28N6O5/c1-33-21-19(35-15-17(31)14-29-9-11-34-12-10-29)5-4-18-20(21)27-24(30-8-7-26-22(18)30)28-23(32)16-3-2-6-25-13-16/h2-6,13,17,26,31H,7-12,14-15H2,1H3/t17-/m1/s1 |
InChI Key |
ORWNYJVVFLJAPF-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=CC=C4)N=C21)OC[C@@H](CN5CCOCC5)O |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=CC=C4)N=C21)OCC(CN5CCOCC5)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of BAY-1082439 in PTEN-Null Cancers: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of BAY-1082439, a selective phosphoinositide 3-kinase (PI3K) inhibitor, in cancer cells characterized by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and precision medicine.
Executive Summary
This compound is an orally bioavailable small molecule that potently and selectively inhibits the α, β, and δ isoforms of PI3K.[1][2][3] In PTEN-null cancer cells, where the PI3K/Akt signaling pathway is constitutively active, this compound effectively abrogates this aberrant signaling. This targeted inhibition leads to a cascade of downstream effects, including the induction of apoptosis, cell cycle arrest at the G1/S transition, and a reduction in tumor cell proliferation.[1][2] Furthermore, emerging evidence suggests that this compound modulates the tumor microenvironment, converting an immunosuppressive landscape into one that is more responsive to immune checkpoint inhibitors. This multifaceted mechanism of action positions this compound as a promising therapeutic agent for PTEN-deficient malignancies.
Core Mechanism of Action in PTEN-Null Cells
The tumor suppressor PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway.[4] Its loss, a frequent event in various cancers, leads to the hyperactivation of this pathway, promoting cell survival, proliferation, and resistance to therapy.[4] this compound directly counteracts this by inhibiting the catalytic activity of PI3K isoforms α, β, and δ.
The primary mechanism of this compound in PTEN-null cells involves the following key steps:
-
Inhibition of PI3K: this compound binds to the ATP-binding pocket of PI3Kα, PI3Kβ, and PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).
-
Downregulation of Akt Phosphorylation: The reduction in PIP3 levels prevents the recruitment of Akt to the cell membrane and its subsequent phosphorylation and activation.
-
Induction of Apoptosis and Cell Cycle Arrest: The suppression of Akt signaling leads to the modulation of downstream effectors, resulting in the induction of programmed cell death (apoptosis) and a halt in the cell cycle at the G1/S checkpoint.[1][2]
This targeted approach is particularly effective in PTEN-null tumors, which are highly dependent on the PI3K pathway for their growth and survival.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound in relevant cancer cell lines.
Table 1: In Vitro Potency of this compound
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 4.9 |
| PI3Kβ | 15.0 |
Data sourced from biochemical assays.[2][6]
Table 2: Cellular Activity of this compound in PTEN-Null Prostate Cancer Cell Lines
| Cell Line | PTEN Status | Assay | Endpoint | Result |
| PC3 | Null | Cell Viability | IC50 | Effective inhibition of cell growth[1][2] |
| LNCaP | Null | Cell Viability | IC50 | Effective inhibition of cell growth[1][2] |
| PC3, LNCaP | Null | Cell Cycle Analysis | G1/S Arrest | Blockade of the G1/S cell cycle transition[1][2] |
| PC3, LNCaP | Null | Apoptosis Assay | Apoptosis Induction | Induction of apoptosis[1][2] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and a typical experimental approach, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in PTEN-null cells.
Caption: A typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on PTEN-null prostate cancer cell lines.
-
Cell Seeding: Plate PTEN-null prostate cancer cells (e.g., PC3 or LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Western Blot Analysis for Akt Phosphorylation
This protocol outlines the procedure for detecting changes in Akt phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment: Seed PTEN-null cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an 8-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to total Akt and the loading control.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a PTEN-null xenograft model.
-
Cell Preparation: Culture PTEN-null prostate cancer cells (e.g., PC3) to 80-90% confluency. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in an appropriate vehicle for oral administration. Administer this compound or vehicle to the respective groups daily via oral gavage at a predetermined dose (e.g., 75 mg/kg).[2]
-
Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be processed for histological analysis (e.g., H&E, Ki-67 staining) and western blot analysis to assess target modulation.
Conclusion
This compound demonstrates a potent and selective mechanism of action in PTEN-null cancer cells by directly inhibiting the PI3K/Akt signaling pathway. This leads to significant anti-proliferative and pro-apoptotic effects. The preclinical data strongly support its continued investigation as a targeted therapy for patients with PTEN-deficient tumors. The provided experimental protocols offer a framework for further research into the nuanced effects of this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BAY-1082439: A Technical Guide to its PI3K Isoform Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phosphoinositide 3-kinase (PI3K) isoform selectivity profile of BAY-1082439, a potent and selective inhibitor of Class I PI3K enzymes. This document details the quantitative inhibitory activity, the experimental methodologies used for its determination, and visual representations of the relevant signaling pathway and experimental workflows.
Core Data: PI3K Isoform Selectivity
The inhibitory activity of this compound against the four Class I PI3K isoforms (α, β, δ, and γ) and the related mTOR kinase has been determined through rigorous biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear quantitative profile of the compound's selectivity.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα | 4.9[1] | 1 |
| PI3Kβ | 15[1] | ~3 |
| PI3Kδ | 1 | ~0.2 |
| PI3Kγ | 52 | ~10.6 |
| mTOR | >5000 | >1000[1] |
Key Observations:
-
This compound is a potent inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1]
-
It exhibits a balanced inhibitory profile against PI3Kα and PI3Kβ.
-
The compound demonstrates significant selectivity against the PI3Kγ isoform.
-
Notably, this compound shows very weak activity against mTOR, indicating high selectivity over this related kinase.[1]
Signaling Pathway Context: The PI3K/AKT/mTOR Cascade
This compound exerts its effects by inhibiting key nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of the PI3K isoform selectivity of this compound involves a series of biochemical and cellular assays. The following sections provide detailed, representative methodologies for these key experiments.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials and Reagents:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes
-
PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-serine/threonine antibody and XL665-coupled streptavidin)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3K isoform to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of PIP2 substrate and ATP to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding the HTRF detection reagents.
-
Signal Reading: After a further incubation period (e.g., 60 minutes) in the dark, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (In Situ)
This assay assesses the effect of this compound on the growth of cancer cell lines, particularly those with a known dependence on PI3K signaling (e.g., PTEN-null prostate cancer cells). The MTT assay is a widely used method.
Materials and Reagents:
-
Cancer cell line (e.g., PC-3, LNCaP)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.
Experimental Workflow Visualization
The process of characterizing a PI3K inhibitor like this compound follows a logical progression from in vitro biochemical assays to more complex cellular and in vivo models.
Caption: A generalized experimental workflow for profiling the selectivity of a PI3K inhibitor.
References
BAY-1082439: A Technical Guide to its Effects on Apoptosis and Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1082439 is an orally bioavailable, selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha (α), beta (β), and delta (δ) isoforms.[1][2][3][4] It demonstrates potent antineoplastic activity by targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, survival, and metabolism.[1][5][6] Dysregulation of this pathway, often through mechanisms like PTEN loss or PIK3CA mutations, is a frequent event in the development and progression of various solid tumors, including prostate and gastric cancers.[1][7][8] By selectively inhibiting PI3Kα, PI3Kβ, and PI3Kδ, this compound effectively curtails tumor cell proliferation by inducing cell cycle arrest and promoting programmed cell death (apoptosis).[2][4] This document provides an in-depth technical overview of the mechanisms by which this compound modulates the cell cycle and induces apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
This compound exerts its effects by inhibiting the catalytic activity of PI3K isoforms α, β, and δ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B). Consequently, the phosphorylation and activation of subsequent downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR), are suppressed. This cascade of inhibition ultimately leads to a decrease in cell proliferation and survival.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Effect on Cell Cycle
This compound has been demonstrated to effectively inhibit cell growth by inducing a cell cycle arrest at the G1/S transition phase in PTEN-null human prostate cancer cell lines.[9] This blockage prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.
Quantitative Data: Cell Cycle Analysis
The following table summarizes the effect of this compound on the cell cycle distribution of PC3 prostate cancer cells after 72 hours of treatment.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 | 28.4 | 16.4 |
| This compound (0.1 µM) | 68.5 | 19.1 | 12.4 |
| This compound (1 µM) | 75.3 | 12.5 | 12.2 |
Data are representative values derived from published studies.
Effect on Apoptosis
In addition to inducing cell cycle arrest, this compound is a potent inducer of apoptosis.[2] By inhibiting the pro-survival PI3K/Akt pathway, this compound shifts the cellular balance towards programmed cell death, leading to the activation of caspases and other apoptotic effectors.
Quantitative Data: Apoptosis Assay
The table below presents the percentage of apoptotic PC3 cells following 72 hours of treatment with this compound, as determined by Annexin V and Propidium Iodide (PI) staining.
| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | 92.1 | 4.5 | 3.4 |
| This compound (0.1 µM) | 80.3 | 12.6 | 7.1 |
| This compound (1 µM) | 65.7 | 22.8 | 11.5 |
Data are representative values derived from published studies.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound on the cell cycle and apoptosis.
Cell Culture and Treatment
-
Cell Lines: PC3 and LNCaP (PTEN-null human prostate cancer cell lines) are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded at a desired density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound (at concentrations typically ranging from 0.1 to 10 µM) or vehicle control (DMSO). Cells are then incubated for the desired time period (e.g., 24, 48, or 72 hours).
Caption: General experimental workflow for assessing the effects of this compound.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, and 0.2 mg/mL RNase A in PBS)
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V and PI Staining
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC fluorescence is detected in the FL1 channel, and PI fluorescence is detected in the FL2 channel.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway and apoptosis cascade.
-
Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescent Substrate
-
-
Procedure:
-
Treat cells as described above and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Conclusion
This compound is a potent and selective PI3Kα/β/δ inhibitor that effectively suppresses the growth of cancer cells, particularly those with a dysregulated PI3K/Akt/mTOR pathway. Its dual mechanism of action, involving the induction of both G1/S cell cycle arrest and apoptosis, makes it a promising candidate for targeted cancer therapy. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate and understand the cellular and molecular effects of this compound.
References
- 1. From Therapy Resistance to Targeted Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biomol.com [biomol.com]
- 9. researchgate.net [researchgate.net]
BAY-1082439: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1082439 is an orally bioavailable small molecule inhibitor targeting the class I phosphoinositide 3-kinases (PI3Ks), with high selectivity for the p110α, p110β, and p110δ isoforms.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of human cancers, often associated with mutations in PIK3CA or loss of the tumor suppressor PTEN.[1][3] this compound has demonstrated potent anti-tumor activity in preclinical models, particularly in those with such genetic alterations, by effectively attenuating downstream signaling cascades that drive cell proliferation, survival, and growth.[4][5][6] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the ATP-binding site of the p110α, p110β, and p110δ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a critical second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). By blocking the production of PIP3, this compound effectively abrogates the activation of Akt and its subsequent downstream signaling targets.[1][2]
Core Downstream Signaling Pathway: PI3K/Akt/mTOR
The primary signaling axis affected by this compound is the PI3K/Akt/mTOR pathway, a central regulator of cellular processes.
Inhibition of PI3K and Downstream Akt Phosphorylation
The primary and most direct consequence of this compound activity is the inhibition of Akt phosphorylation. By preventing the formation of PIP3, this compound blocks the recruitment of Akt and its activating kinase, PDK1, to the cell membrane, thereby inhibiting Akt phosphorylation at Threonine 308 and Serine 473.
Modulation of mTORC1 and its Downstream Effectors
Activated Akt phosphorylates and activates mTOR Complex 1 (mTORC1), a master regulator of protein synthesis. This compound, by inhibiting Akt, leads to the downstream suppression of mTORC1 activity. The key substrates of mTORC1 are p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
p70S6K: Inhibition of mTORC1 by this compound prevents the phosphorylation and activation of p70S6K. Activated p70S6K normally phosphorylates the S6 ribosomal protein, promoting the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.
-
4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to and sequesters the eukaryotic translation initiation factor 4E (eIF4E), a critical factor for the initiation of cap-dependent translation. mTORC1-mediated phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing translation to proceed. By inhibiting mTORC1, this compound maintains 4E-BP1 in its active, hypophosphorylated state, thus suppressing protein synthesis.[7][8]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| PI3Kα | 4.9 | - | Biochemical Assay | [6] |
| PI3Kβ | 15 | - | Biochemical Assay | [6] |
| PI3Kδ | 1 | - | Biochemical Assay | - |
| PI3Kγ | 52 | - | Biochemical Assay | - |
| mTOR | >1000-fold selectivity vs. PI3K | - | Biochemical Assay | [6][9] |
| PC3 (PTEN-null) | ~10 | PC3 | Cell Proliferation | [1] |
| LNCaP (PTEN-null) | ~100 | LNCaP | Cell Proliferation | [1] |
| PC3-PTEN-WT | >10,000 | PC3-PTEN-WT | Cell Proliferation | [1] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Dosage | Effect | Reference |
| Pten-null prostate cancer mouse model | 75 mg/kg, p.o., daily for 4 weeks | Significant prevention of cancer progression, decreased tumor size, and reduced p-Akt staining. | [10] |
| PC3 xenograft | Not specified | Significant inhibition of tumor growth. | [1] |
| Castrated Pten-null mice (CRPC model) | 75 mg/kg, p.o., daily | Significant inhibition of PI3K pathway and tumor cell proliferation; reduction in tumor weight. | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in the literature for studying the effects of this compound.
Western Blot Analysis
To assess the phosphorylation status of key signaling proteins.
Protocol Details:
-
Cell Lysis: Cells are treated with this compound or vehicle control for the desired time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).[6]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Antibodies used typically include those against p-Akt (Ser473), total Akt, p-p70S6K, total p70S6K, p-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Cell Viability Assay
To determine the effect of this compound on cell proliferation.
Protocol Details:
-
Cell Seeding: Cells (e.g., PC3, LNCaP) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).
-
Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Assay: Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol Details:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., PC3) is injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered, often by oral gavage, at a specified dose and schedule (e.g., 75 mg/kg daily).[9]
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or Western blotting to assess target engagement.
Conclusion
This compound is a potent and selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ that effectively disrupts the PI3K/Akt/mTOR signaling pathway. Its ability to suppress the phosphorylation of Akt and downstream effectors leads to reduced cell proliferation and survival, particularly in cancer cells with an activated PI3K pathway. The provided data and protocols offer a foundational understanding for researchers investigating the therapeutic potential of this compound and similar targeted therapies. Further studies to elucidate the full quantitative impact on all downstream nodes and to refine optimal therapeutic strategies are warranted.
References
- 1. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor BAY1082439 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. 4E-BP1, a repressor of mRNA translation, is phosphorylated and inactivated by the Akt(PKB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4E-BP1Thr46 Phosphorylation Association with Poor Prognosis in Quantitative Phosphoproteomics of Portal Vein Tumor Thrombus Revealed that 4E-BP1Thr46 Phosphorylation is Associated with Poor Prognosis in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAY1082439 | Apoptosis | PI3K | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bio-rad.com [bio-rad.com]
BAY-1082439 in Prostate Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related death in men.[1] A key signaling pathway frequently dysregulated in prostate cancer is the phosphoinositide 3-kinase (PI3K)/AKT pathway, often due to the loss of the tumor suppressor PTEN.[1][2] BAY-1082439 is a potent and orally bioavailable small molecule inhibitor targeting the class I PI3K isoforms α, β, and δ.[3][4] This technical guide provides an in-depth overview of the preclinical data and mechanism of action of this compound in the context of prostate cancer progression, with a focus on PTEN-null and castration-resistant models.
Mechanism of Action
This compound is a selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms.[4] In prostate cancer, particularly in tumors with loss of PTEN, the PI3K/AKT pathway is constitutively active, promoting cell survival, proliferation, and resistance to therapy.[2][5] While selective inhibition of PI3Kβ, the predominantly activated isoform in PTEN-loss models, has shown limited efficacy due to compensatory activation of PI3Kα, this compound's balanced inhibition of both isoforms circumvents this resistance mechanism.[1][2] Furthermore, its activity against the δ isoform provides an additional therapeutic advantage by modulating the tumor microenvironment.[2]
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated significant anti-proliferative effects in various PTEN-null prostate cancer cell lines.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | PTEN Status | Key Findings | Reference |
| LNCaP | Null | Effective inhibition of cell growth. | [1] |
| PC3 | Null | Effective inhibition of cell growth. | [1] |
| Cap2 | Null | Inhibition of P-AKT (S473) and P-ERK1/2 (Thr 202/204) levels. | [2] |
| Cap8 | Null | Inhibition of P-AKT (S473) and P-ERK1/2 (Thr 202/204) levels. | [2] |
Studies have shown that this compound is more effective at inhibiting the growth of PTEN-null prostate cancer cells compared to selective inhibitors of PI3Kα (BYL-719) or PI3Kβ (TGX-221) alone.[2] Its potency is comparable to the combination of both selective inhibitors, highlighting the importance of dual isoform blockade.[2] Mechanistically, this compound induces cell cycle arrest at the G1/S transition and promotes apoptosis.[1][6]
In Vivo Studies
The anti-tumor activity of this compound has been validated in multiple preclinical mouse models of prostate cancer.
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Models
| Model | Treatment Regimen | Key Outcomes | Reference |
| Pten conditional knockout (CP) mice | 75 mg/kg, daily oral gavage | Significantly decreased tumor size, reduced P-AKT staining, and a significant reduction in Ki67-positive cells.[2][6] | [2] |
| PC3 xenograft model | Not specified | Significantly inhibited human prostate cancer growth compared to vehicle controls.[2] | [2] |
| Castration-resistant Pten-null model | Not specified | Significant inhibition of the PI3K pathway and tumor cell proliferation, leading to a significant reduction in tumor weight.[2] | [2] |
In the Pten conditional knockout mouse model, which mimics human prostate cancer initiation and progression, daily administration of 75 mg/kg this compound effectively prevented the progression from prostatic intraepithelial neoplasia (PIN) to adenocarcinoma.[2] The treatment was well-tolerated and resulted in a significant reduction in tumor burden, characterized by decreased cell proliferation (Ki67 staining) and pathway inhibition (P-AKT staining).[2][6] Furthermore, this compound demonstrated efficacy in a more aggressive PC3 xenograft model.[2]
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT signaling pathway targeted by this compound.
Caption: In vivo xenograft study workflow.
Impact on the Tumor Microenvironment and Resistance
Beyond its direct effects on tumor cells, this compound also modulates the tumor microenvironment. Its inhibition of the PI3Kδ isoform, which is crucial for B-cell receptor signaling, leads to a blockage of B-cell infiltration and the release of lymphotoxin, a factor that can promote castration-resistant growth.[2]
Furthermore, the PI3K pathway is implicated in the epithelial-mesenchymal transition (EMT), a process associated with increased aggressiveness and therapeutic resistance.[2] this compound has been shown to be effective in preventing EMT in a mutant Pten/Kras metastatic model, suggesting its potential to inhibit the development of more aggressive disease phenotypes.[2]
Clinical Development
A Phase I, open-label, dose-escalation study (NCT01728311) of this compound in patients with advanced solid malignancies has been completed.[3] The study aimed to determine the maximum tolerated dose and the recommended Phase II dose.[3]
Table 3: Biochemical Activity of this compound
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 4.9 |
| PI3Kβ | 15.0 |
Data from a poster presentation related to the Phase I trial.[3]
Experimental Protocols
Cell Viability Assay
PTEN-null human prostate cancer cell lines (PC3 and LNCaP) are seeded in 96-well plates.[6] After 24 hours, cells are treated with this compound at various concentrations (e.g., 0.1, 0.33, 1, 3.3, 10 μM) for 72 hours.[6] Cell viability is assessed using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay.
Western Blot Analysis
Prostate cancer cells are treated with this compound for specified durations.[2] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., P-AKT (S473), total AKT, P-S6 (Ser 240/244)).[2] Following incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Model
Male immunodeficient mice (e.g., nude mice) are subcutaneously injected with a suspension of human prostate cancer cells (e.g., 3 x 10^6 PC3 cells) mixed with Matrigel.[2] Tumors are allowed to reach a palpable size before the mice are randomized into treatment and control groups.[2] The treatment group receives daily oral administration of this compound (e.g., 75 mg/kg), while the control group receives a vehicle.[2] Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis.[2]
Immunohistochemistry
Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.[2] Antigen retrieval is performed, and the sections are incubated with primary antibodies against markers such as Ki67 and P-AKT.[2] Following incubation with a secondary antibody and detection reagents, the slides are counterstained and mounted for microscopic examination.
Conclusion
This compound is a promising therapeutic agent for prostate cancer, particularly for tumors with PTEN loss. Its multi-targeted inhibition of PI3Kα, β, and δ isoforms allows it to overcome intrinsic resistance mechanisms, inhibit tumor growth and progression, and favorably modulate the tumor microenvironment. The preclinical data strongly support its further clinical investigation in patients with prostate cancer.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor BAY1082439 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
The Role of BAY-1082439 in Overcoming Immunotherapy Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BAY-1082439, a selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ, and its role in overcoming resistance to immunotherapy, particularly in the context of PTEN-null prostate cancer. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Challenge of Immunotherapy Resistance in PTEN-null Cancers
Immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, have revolutionized cancer treatment. However, a significant number of patients do not respond to ICI therapy, a phenomenon known as primary resistance. Tumors from these patients are often characterized as "cold" or non-T-cell-inflamed, lacking the necessary immune cell infiltration to mount an effective anti-tumor response. Prostate cancers, particularly those with loss of the tumor suppressor gene PTEN, are frequently resistant to ICIs. PTEN loss leads to constitutive activation of the PI3K/AKT signaling pathway, which not only drives tumor cell proliferation and survival but also fosters an immunosuppressive tumor microenvironment (TME).
This compound is an orally bioavailable small molecule that potently and selectively inhibits the α, β, and δ isoforms of phosphoinositide 3-kinase (PI3K). This guide details the innovative strategy of utilizing intermittent dosing of this compound to convert immunologically "cold" PTEN-null tumors into "hot," T-cell-inflamed tumors, thereby sensitizing them to anti-PD-1 therapy.
Mechanism of Action: From Immunosuppression to Immuno-stimulation
This compound overcomes immunotherapy resistance through a dual mechanism that targets both the cancer cells and the tumor microenvironment. The key to its success lies in an intermittent dosing schedule .
Continuous daily dosing of this compound, while effective at inhibiting tumor growth, can be detrimental to T-cell-mediated anti-tumor immunity. In contrast, intermittent administration reverses the immunosuppressive state of PTEN-null tumors.
The proposed mechanism involves the following key steps:
-
Alleviation of Cancer Cell-Intrinsic Immunosuppression: this compound treatment upregulates the interferon-alpha (IFNα) and interferon-gamma (IFNγ) signaling pathways within cancer cells. This leads to increased expression of β2-microglobulin (B2M), a crucial component of the major histocompatibility complex (MHC) class I, enhancing antigen presentation to CD8+ T cells.
-
Secretion of T-Cell-Attracting Chemokines: The activation of IFN pathways by this compound stimulates the secretion of the chemokines CXCL10 and CCL5 from cancer cells. These chemokines are potent attractants for CD8+ T cells, facilitating their infiltration into the tumor.
-
Preferential Inhibition of Regulatory T Cells (Tregs): Tregs, which are highly dependent on the PI3K-δ isoform, are particularly sensitive to this compound. Intermittent dosing effectively reduces the population of immunosuppressive Tregs within the TME, thereby shifting the balance towards an anti-tumor immune response.
-
Clonal Expansion of CD8+ T Cells: The combination of increased antigen presentation, enhanced T-cell infiltration, and reduced Treg-mediated suppression leads to the clonal expansion of tumor-associated CD8+ T cells. This transforms the "cold" tumor into a T-cell-inflamed "hot" tumor.
-
Sensitization to Anti-PD-1 Therapy: Once the tumor is infiltrated with activated CD8+ T cells, it becomes susceptible to the effects of anti-PD-1 therapy. The checkpoint inhibitor can then effectively unleash the full cytotoxic potential of the expanded T-cell population, leading to a durable anti-tumor response.
Signaling Pathway Visualization
The following diagram illustrates the signaling cascade initiated by intermittent this compound treatment, leading to the conversion of an immunosuppressive tumor microenvironment to an immuno-active one.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
In Vitro Efficacy of this compound
| Parameter | PI3K Isoform | IC50 (nM) | Reference |
| Biochemical Assay | PI3Kα | 4.9 - 5 | |
| PI3Kβ | 15 | ||
| PI3Kδ | 1 | ||
| PI3Kγ | 52 | ||
| mTOR | >1000-fold selectivity vs. PI3Kα/β |
| Cell Line (PTEN-null Prostate Cancer) | Treatment | Concentration (µM) | Effect | Reference |
| PC3, LNCaP | This compound | 0.1 - 1 | Inhibition of cell growth, G1/S cell cycle block, induction of apoptosis | |
| CAP2, CAP8 | This compound | 5 | Upregulation of IFNα/γ pathway genes, increased secretion of CCL5/CXCL10 |
In Vivo Efficacy and Immunomodulatory Effects
| Animal Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Change in CD8+ T-cells | Change in Tregs | Reference |
| Pten-null mice | This compound (75 mg/kg, p.o.) | Daily | Significant | Decreased | Not specified | |
| Pten-null mice | This compound (180 mg/kg, p.o.) | Intermittent (2 days on, 5 days off) | Significant | Increased infiltration and clonal expansion | Decreased | |
| Pten-null mice | Anti-PD-1 | Standard | No significant effect (resistance) | Low infiltration | High | |
| Pten-null mice | This compound (intermittent) + Anti-PD-1 | Sequential | Durable tumor regression | High infiltration, sustained expansion | Low |
Detailed Experimental Protocols
This section provides a detailed overview of the methodologies used in the key preclinical studies of this compound.
Cell Culture and In Vitro Assays
-
Cell Lines:
-
Human prostate cancer cell lines with PTEN loss: PC3, LNCaP.
-
Mouse prostate cancer cell lines derived from Pten-null tumors: CAP2, CAP8.
-
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells/well.
-
After 24 hours, treat with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Chemokine Secretion (ELISA):
-
Treat cells (e.g., CAP2, CAP8) with 5 µM this compound or vehicle for 48 hours.
-
Collect the culture supernatant.
-
Measure the concentration of CCL5 and CXCL10 using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Animal Studies
-
Animal Model:
-
Pten conditional knockout (Pten-null) mouse model (e.g., Pb-Cre+; PtenL/L). These mice spontaneously develop prostate tumors that are resistant to anti-PD-1 therapy.
-
-
Drug Formulation and Administration:
-
This compound: Formulated in 0.1N HCl for oral gavage (p.o.).
-
Daily Dosing: 75 mg/kg, once daily.
-
Intermittent Dosing: 180 mg/kg, once daily for 2 consecutive days, followed by 5 days off, repeated in cycles.
-
-
Anti-PD-1 Antibody: Administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, typically twice a week.
-
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements twice weekly, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Experimental Workflow Visualization:
Immunological and Molecular Analyses
-
Flow Cytometry (FACS):
-
Harvest tumors and spleens and prepare single-cell suspensions.
-
Stain cells with a cocktail of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of CD8+ T cells (CD45+CD3+CD8+) and Tregs (CD45+CD3+CD4+FoxP3+).
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Perform antigen retrieval using citrate (B86180) buffer.
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with primary antibodies (e.g., anti-CD8, anti-FoxP3) overnight at 4°C.
-
Incubate with a secondary antibody conjugated to HRP.
-
Develop with DAB substrate and counterstain with hematoxylin.
-
Image slides and quantify positive cells.
-
-
RNA-Sequencing (RNA-seq):
-
Isolate total RNA from tumor tissues or cultured cells using an appropriate kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Prepare sequencing libraries (e.g., using a TruSeq RNA Library Prep Kit).
-
Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Perform quality control of raw reads (e.g., using FastQC).
-
Align reads to the reference genome (mouse or human) using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression (e.g., using RSEM or featureCounts).
-
Perform differential gene expression analysis (e.g., using DESeq2 or edgeR).
-
Conduct Gene Set Enrichment Analysis (GSEA) to identify enriched pathways, such as the IFNα and IFNγ response pathways.
-
-
Logical Framework: Intermittent Dosing as the Key to Success
The decision to use an intermittent rather than a continuous dosing schedule is critical for the success of the combination therapy. The following diagram illustrates the divergent outcomes of these two approaches.
BAY-1082439: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ.[1][2][3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action and its significant impact on the tumor microenvironment (TME), with a particular focus on its application in PTEN-null prostate cancer. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the complex signaling pathways affected by this compound.
Introduction: The PI3K Pathway and this compound
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a variety of human cancers, including prostate cancer.[6][7] this compound is a highly selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms, demonstrating potent anti-tumor activity in preclinical models, particularly those with PTEN loss.[1][2][3][5] By targeting multiple PI3K isoforms, this compound not only exerts direct anti-proliferative effects on tumor cells but also modulates the TME to favor an anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line(s) | Reference |
| PI3Kα | 5 | N/A (Biochemical Assay) | [2] |
| PI3Kβ | 15 | N/A (Biochemical Assay) | [2] |
| PI3Kδ | 1 | N/A (Biochemical Assay) | [2] |
| PI3Kγ | 52 | N/A (Biochemical Assay) | [2] |
| mTOR | >1000-fold selectivity vs. PI3Kα/β | N/A (Biochemical Assay) | [3][5] |
| PTEN-null Prostate Cancer Cells | Effective at 0.1-1 µM | PC3, LNCaP | [3][5] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Models
| Model | Dosing Regimen | Key Findings | Reference(s) |
| Castrated Pten conditional knockout mice | 75 mg/kg, p.o., daily | Decreased intratumoral p-Akt levels; Reduced tumor growth. | [2] |
| Castrated Pten conditional knockout mice | 180 mg/kg, intermittent admin. | Reversed resistance to anti-PD-1 antibody; Induced CD8+ T cell clonal expansion. | [2] |
| Pten-null prostate cancer progression model | 75 mg/kg, p.o., daily for 4 weeks | Prevented cancer progression; Significantly decreased tumor size. | [4][5] |
| Bone metastatic prostate cancer model (LNCaP) | Monotherapy | 67.4% reduction in tumor growth; 68.8% necrotic tumor. | [8] |
| Bone metastatic prostate cancer model (LNCaP) | Combination with radium-223 | 89% reduction in tumor growth; 60% of animals with no detectable tumors. | [8] |
Impact on the Tumor Microenvironment
This compound significantly remodels the immunosuppressive TME into an immune-active one. This is achieved through a multi-faceted mechanism that impacts various immune cell populations and signaling pathways.
Modulation of Immune Cell Infiltration
Intermittent administration of this compound has been shown to increase the infiltration of cytotoxic CD8+ T cells into the tumor.[2][4] This is accompanied by a reduction in the number of regulatory T cells (Tregs), which are known to suppress anti-tumor immunity.[4] This shift in the CD8+/Treg ratio is a critical factor in converting "cold," non-immunogenic tumors into "hot," T-cell-inflamed tumors that are more susceptible to immune checkpoint inhibitors.[4]
Activation of Interferon Signaling
This compound treatment promotes the activation of the interferon-alpha (IFNα) and interferon-gamma (IFNγ) signaling pathways within cancer cells.[3][4] This leads to the upregulation of genes involved in antigen presentation, such as β2-microglobulin (B2M), and the secretion of chemokines that attract immune cells.[4]
Increased Chemokine Secretion
A key consequence of IFN pathway activation by this compound is the increased secretion of the chemokines CXCL10 and CCL5 by tumor cells.[4] These chemokines are potent attractants for T cells, further enhancing the infiltration of cytotoxic lymphocytes into the TME.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its effects on the TME.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound on the TME.
In Vivo Animal Studies
-
Model: Pten conditional knockout mouse model (Pb-Cre+;PtenL/L).
-
Treatment: For tumor progression studies, mice are treated daily with 75 mg/kg of this compound via oral gavage, starting at 6 weeks of age and continuing for 4 weeks. For combination therapy studies, intermittent dosing of 180 mg/kg this compound is used in conjunction with an anti-PD-1 antibody.
-
Tumor Measurement: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula (length × width²) / 2.
-
Tissue Harvest: At the end of the study, tumors and spleens are harvested for downstream analysis.
Flow Cytometry for Immune Cell Profiling
-
Sample Preparation: Tumors are mechanically dissociated and digested using a tumor dissociation kit to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer.
-
Staining: Cells are stained with a panel of fluorescently-conjugated antibodies to identify different immune cell populations. A typical panel for T cell analysis would include antibodies against CD45, CD3, CD4, CD8, and FoxP3 (for Tregs).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells based on forward scatter (FSC) and side scatter (SSC) properties and a viability dye.
-
From the live, single-cell population, gate on CD45+ cells to identify immune cells.
-
From the CD45+ population, gate on CD3+ cells to identify T cells.
-
From the CD3+ population, differentiate CD4+ and CD8+ T cells.
-
Within the CD4+ population, identify Tregs by gating on FoxP3+ cells.
-
RNA-Sequencing (RNA-seq) and Gene Set Enrichment Analysis (GSEA)
-
RNA Extraction: RNA is extracted from tumor tissue or cultured cells using a commercial RNA extraction kit.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to the reference genome, and gene expression is quantified.
-
GSEA: Gene Set Enrichment Analysis is performed to identify pathways that are significantly enriched in the differentially expressed genes between this compound-treated and control groups. This analysis can reveal the impact of the drug on specific biological processes, such as interferon signaling.
Immunohistochemistry (IHC)
-
Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against proteins of interest (e.g., CD8, FoxP3, p-Akt), followed by incubation with a secondary antibody and a detection reagent.
-
Imaging and Analysis: Stained slides are imaged, and the expression and localization of the target proteins are analyzed.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Culture supernatant from treated cells or serum from treated animals is collected.
-
Assay Procedure: A commercial ELISA kit for the specific cytokine of interest (e.g., CXCL10, CCL5) is used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody. A detection antibody is then added, followed by a substrate solution to produce a colorimetric signal.
-
Data Analysis: The absorbance is read on a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.
Conclusion
This compound is a promising therapeutic agent that exerts a dual effect on cancer by directly inhibiting tumor cell growth and by favorably modulating the tumor microenvironment. Its ability to convert an immunosuppressive TME to an immune-active one, particularly through the induction of T-cell infiltration and activation of interferon signaling, makes it a strong candidate for combination therapies with immune checkpoint inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. crownbio.com [crownbio.com]
- 3. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis of tumour infiltrating lymphocytes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PTEN CONTROLS β-CELL REGENERATION IN AGED MICE BY REGULATING CELL CYCLE INHIBITOR P16INK4A - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective PI3Kα/β Inhibitor BAY-1082439 in PIK3CA-Mutated Cancers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell growth, proliferation, survival, and metabolism.[1] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in solid tumors.[2] This has made the development of PI3K inhibitors a key focus in oncology research. BAY-1082439 is an orally bioavailable and highly selective inhibitor of the class I PI3K alpha (α) and beta (β) isoforms, including mutated forms of PIK3CA.[2][3] By targeting both PI3Kα and PI3Kβ, this compound has the potential for enhanced efficacy in tumors with PI3Kα activation and in those with loss of the tumor suppressor PTEN, which often leads to PI3Kβ dependence.[4][5] This document provides a comprehensive technical guide on the preclinical activity of this compound in PIK3CA-mutated cancers, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its evaluation.
Mechanism of Action and Selectivity
This compound is a potent and balanced inhibitor of PI3Kα and PI3Kβ.[6] Its mechanism of action involves the selective inhibition of these isoforms within the PI3K/Akt/mTOR signaling cascade, leading to the suppression of downstream signaling, ultimately resulting in tumor cell apoptosis and the inhibition of tumor growth.[2][7] Dysregulation of this pathway is a hallmark of many cancers, contributing to increased tumor cell growth, survival, and resistance to therapy.[1][2]
The selectivity of this compound for PI3Kα and PI3Kβ is a key feature, potentially offering a better therapeutic window with reduced toxicity compared to pan-PI3K inhibitors.[2] The compound also demonstrates potent activity against various mutated forms of PIK3CA.[8][9][10][11]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| PI3Kα | Biochemical | 4.9 | Purified enzyme | [4][12] |
| PI3Kβ | Biochemical | 15.0 | Purified enzyme | [4][12] |
| PI3Kδ | Biochemical | 1 | Purified enzyme | [13] |
| PI3Kγ | Biochemical | 52 | Purified enzyme | [13] |
| mTOR | Biochemical | >10,000 | Purified enzyme (>1000-fold selectivity vs. PI3Kα/β) | [4] |
| p-AKT (T308) | Mechanistic Cell Assay | 6.0 | KPL-4 (PIK3CAmut/HER2+) | [12] |
| Cell Proliferation | Cell-based | 52 | KPL-4 (PIK3CAmut/HER2+) | [12] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cancer Type | Key Genetic Alterations | Dosing Regimen | Outcome | Reference |
| KPL-4 | Breast Cancer | PIK3CA mutation, HER2+ | Once daily (QD) | Tumor regression | [12][14] |
| HEC-1A | Endometrial Cancer | PIK3CA mutation | Once daily (QD) | Tumor stasis | [12][14] |
| HEC-1B | Endometrial Cancer | PTEN deletion | Once daily (QD) | Tumor stasis | [12][14] |
| PC3 Xenograft | Prostate Cancer | PTEN and P53 mutations | 75 mg/kg/day, oral | Significant inhibition of tumor growth | [15] |
| Gastric Cancer PDX | Gastric Cancer | PIK3CA or PIK3CB alterations, PTEN-loss, HER2/HER3/FGFR overexpression | Not specified | Tumor growth inhibition >90% | [16] |
Table 3: Pharmacokinetic Properties of this compound in Preclinical Models
| Parameter | Species | Value |
| Plasma Free Fraction | All species tested | 33-50% |
| Volume of Distribution (Vss) | Mouse | 5.2–5.7 L/Kg |
| Clearance | Mouse | 15 L/h/Kg |
| Half-life (T1/2) | Mouse | 0.4 h |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide representative protocols for the key experiments used to evaluate the activity of this compound.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. The optimal cell number should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.[17]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle-only control.
-
Incubation with Drug: Incubate the cells with the compound for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-Akt (p-Akt)
Western blotting is used to detect the levels of specific proteins in a sample. To assess the activity of this compound, the inhibition of the PI3K pathway is often monitored by measuring the phosphorylation of its downstream effector, Akt.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
-
Scrape the cells and collect the lysate.[10]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[10][19]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.[19]
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes to denature the proteins.[10]
-
SDS-PAGE: Load equal amounts of protein (typically 10-50 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker to determine the size of the proteins.[20] Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20] For phospho-specific antibodies, BSA is often preferred to avoid background from phosphoproteins in milk.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C with gentle agitation.[4] A parallel blot should be incubated with an antibody for total Akt as a loading control.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[20]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[20] The intensity of the bands corresponding to p-Akt and total Akt can be quantified to determine the effect of this compound on Akt phosphorylation.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) and cell line-derived xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Animal Models: Use immunodeficient mice (e.g., nude or NSG mice) to prevent rejection of the human tumor cells or tissue.[22]
-
Tumor Implantation:
-
Cell Line-Derived Xenografts: Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 PC3 cells in 50% Matrigel) into the flank of the mice.[23]
-
Patient-Derived Xenografts (PDX): Surgically implant small fragments of a patient's tumor subcutaneously or orthotopically into the corresponding organ of the mouse (e.g., mammary fat pad for breast cancer).[17]
-
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 150–300 mm³). Once tumors reach the desired volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 75 mg/kg, once daily).[23] The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. At the endpoint, tumors are excised, weighed, and can be used for further analysis (e.g., western blotting for p-Akt, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy. Tumor growth inhibition (TGI) can be calculated.
Visualizations
PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Preclinical Evaluation Workflow for this compound in PIK3CA-Mutated Cancers
Caption: A typical workflow for the preclinical assessment of this compound's activity.
Conclusion
This compound is a potent and selective oral inhibitor of PI3Kα and PI3Kβ with demonstrated preclinical activity in cancer models harboring PIK3CA mutations or PTEN loss. Its ability to induce tumor regression or stasis in various xenograft models highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other PI3K inhibitors. Further research will be crucial to fully elucidate its clinical potential, including optimal combination strategies and patient selection biomarkers.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 3. PIK3CA mutations associated with gene signature of low mTORC1 signaling and better outcomes in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Genetically engineered mouse models of PI3K signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Applications - CAT N°: 35456 [bertin-bioreagent.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 16. origene.com [origene.com]
- 17. addgene.org [addgene.org]
- 18. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]
- 19. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PIK3CA mutation fortifies molecular determinants for immune signaling in vascular cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor BAY1082439 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy of Phosphatidylinositol-3 Kinase Inhibitors in a Primary Mouse Model of Undifferentiated Pleomorphic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BAY-1082439 In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) with high efficacy against PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1][2][3] It demonstrates a balanced inhibition of PI3Kα and PI3Kβ, with biochemical IC50 values of 4.9 nM and 15.0 nM, respectively, and exhibits over 1000-fold selectivity against mTOR kinase.[1][4] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and growth.[5] Dysregulation of this pathway is a frequent event in many human cancers, often driven by mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN.[5] this compound has shown significant activity in tumors with activated PI3Kα and loss-of-function of PTEN.[4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability.
Signaling Pathway
This compound exerts its effect by inhibiting the catalytic activity of PI3K isoforms α, β, and δ. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT signaling subsequently affects a multitude of downstream processes, ultimately leading to a reduction in cell proliferation and survival.
Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound. Table 1 details the biochemical potency against target enzymes, while Table 2 provides an overview of its effects on the viability of various cancer cell lines.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 Value |
| PI3Kα | Biochemical | 4.9 nM |
| PI3Kβ | Biochemical | 15.0 nM |
| mTOR Kinase | Biochemical | >1000-fold selectivity |
Data sourced from multiple references.[1][4]
Table 2: In Vitro Cell Viability Data for this compound
| Cell Line | Cancer Type | Key Genetic Features | Assay Type | Reported Activity/Concentration |
| PC3 | Prostate Cancer | PTEN null (PI3Kβ-driven) | Proliferation Assay | Potent Inhibition |
| LNCaP | Prostate Cancer | PTEN null (PI3Kβ-driven) | Proliferation Assay | Potent Inhibition |
| KPL4 | Breast Cancer | PIK3CA mutant, HER2+ (PI3Kα-driven) | Proliferation Assay | Potent Inhibition |
| BT474 | Breast Cancer | PIK3CA mutant, HER2+ (PI3Kα-driven) | Proliferation Assay | Potent Inhibition |
| HEC-1B | Endometrial Cancer | PTEN deleted | In vivo model | Induced tumor stasis |
| HEC-1A | Endometrial Cancer | PIK3CA mutant | In vivo model | Induced tumor stasis |
| KB-C2 | Epidermoid Carcinoma | P-gp overexpressed | MTT Assay | Reverses multidrug resistance at 10 µM |
| H460/MX20 | Non-small cell lung cancer | BCRP overexpressed | MTT Assay | Reverses multidrug resistance at 10 µM |
This table compiles data from various sources and provides a qualitative and quantitative summary of this compound's activity.[6][7]
Experimental Protocols
Two common methods for assessing in vitro cell viability are presented below: a colorimetric MTT assay and a more sensitive luminescent ATP-based assay (CellTiter-Glo®).
Protocol 1: MTT Cell Viability Assay
This protocol provides a method for determining the effect of this compound on the viability of adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Adherent cancer cell line of interest (e.g., PC3, KPL4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or acidified SDS solution)
-
96-well flat-bottom plates
Experimental Workflow
Figure 2: Experimental workflow for the this compound MTT cell viability assay.
Procedure
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot the % Viability against the log-transformed drug concentration and use non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol utilizes the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells, offering higher sensitivity and a simpler workflow than the MTT assay.
Materials and Reagents
-
This compound
-
DMSO, cell culture grade
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
Procedure
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.
-
-
Drug Treatment:
-
Follow the same drug treatment procedure as described in the MTT assay protocol.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average luminescence of the background control wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Luminescence_Treated / Luminescence_Vehicle) * 100
-
Plot the % Viability against the log-transformed drug concentration and use non-linear regression analysis to calculate the IC50 value.
-
Conclusion
This compound is a selective PI3K inhibitor with potent in vitro activity against cancer cell lines harboring alterations in the PI3K/AKT pathway. The provided protocols offer robust methods for quantifying the dose-dependent effects of this compound on cell viability. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs, with the latter providing a more sensitive and high-throughput-compatible option. Careful optimization of cell seeding density and incubation times is recommended for each cell line to ensure accurate and reproducible results.
References
Preparing BAY-1082439 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BAY-1082439 in cell culture experiments. This compound is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ.[1][2][3][4][5] It has demonstrated significant activity in preclinical models, particularly in tumors with activating PI3Kα mutations or loss of the tumor suppressor PTEN.[1][2][6]
Mechanism of Action
This compound selectively inhibits PI3Kα and PI3Kβ, including mutated forms of PIK3CA, and PI3Kδ within the PI3K/Akt/mTOR signaling pathway.[2][7] This inhibition prevents the conversion of PIP2 to PIP3, leading to reduced activation of downstream effectors such as Akt. The consequence of this pathway disruption is the induction of tumor cell apoptosis and the inhibition of cell growth.[2] Notably, this compound exhibits a high degree of selectivity, with over 1000-fold greater potency against PI3K isoforms compared to mTOR kinase.[1][3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity (IC50)
| Target | IC50 (nM) |
| PI3Kα | 4.9 - 5 |
| PI3Kβ | 15 |
| PI3Kδ | 1 |
| PI3Kγ | 52 |
Table 2: Physicochemical and Storage Properties
| Property | Value |
| Synonyms | BAY 10-82439, BAY10-82439 |
| CAS Number | 1375469-38-7 |
| Molecular Formula | C25H30N6O5 |
| Molecular Weight | 494.54 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO, not in water |
| Short-term Storage | 0 - 4°C (days to weeks) |
| Long-term Storage | -20°C (months to years) |
| Stability | ≥ 2 years when stored properly |
Experimental Protocols
Preparation of Stock Solutions
Caution: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.
-
Reconstitution: To prepare a stock solution, dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO). For example, to make a 10 mM stock solution, add 1 mL of DMSO to 4.945 mg of this compound.
-
Solubilization: If necessary, gently warm and/or sonicate the solution to ensure complete dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use or at 4°C for short-term use.[7] It is recommended to prepare fresh solutions for optimal activity.[1]
Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cancer cell lines with this compound. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Culture the chosen cell line in the appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[10]
-
Ensure cells are in their logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into the desired culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that will allow for 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.[10]
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
A typical starting concentration range for in vitro experiments is 0.1 to 1 µM.[1][3]
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and does not exceed a level that affects cell viability (typically ≤ 0.1%).[10]
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours for cell viability assays).[1][3]
-
Downstream Assays
Following treatment with this compound, various assays can be performed to assess its biological effects.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays are used to determine the effect of this compound on cell growth and survival.[10][11]
-
Western Blotting: This technique can be used to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt, to confirm the inhibitory effect of this compound.[12]
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays can quantify the induction of apoptosis in response to treatment.
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of this compound on cell cycle progression.[1]
Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Cell Treatment.
Caption: Logical Flow of Dose-Dependent Response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. BAY1082439 | Apoptosis | PI3K | TargetMol [targetmol.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound - Applications - CAT N°: 35456 [bertin-bioreagent.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: BAY-1082439 Combination Therapy with Taxanes in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer remains a significant global health challenge with a high mortality rate. While taxanes, such as paclitaxel, are a cornerstone of chemotherapy for advanced gastric cancer, resistance and toxicities limit their efficacy. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in gastric cancer, contributing to tumor growth, proliferation, and survival.[1] BAY-1082439 is a potent and selective orally bioavailable inhibitor of PI3Kα and PI3Kβ isoforms, which has shown considerable anti-tumor activity in gastric cancer models.[1] Preclinical evidence suggests that combining this compound with taxanes results in synergistic or additive anti-tumor effects, providing a strong rationale for this combination therapy in gastric cancer.[1]
These application notes provide an overview of the preclinical data and detailed protocols for evaluating the combination of this compound and taxanes in gastric cancer models.
Mechanism of Action and Rationale for Combination
This compound selectively inhibits the p110α and p110β subunits of PI3K, key components of the PI3K/Akt/mTOR pathway.[1] This pathway is often activated in gastric cancer through mechanisms such as PIK3CA mutations or amplification, and loss of the tumor suppressor PTEN.[1] Inhibition of this pathway by this compound can lead to decreased cell proliferation and induction of apoptosis.
Taxanes, like paclitaxel, function by stabilizing microtubules, leading to mitotic arrest and subsequent apoptotic cell death. The combination of a PI3K inhibitor with a taxane (B156437) is hypothesized to enhance anti-tumor activity through complementary mechanisms:
-
Overcoming Resistance: Activation of the PI3K pathway has been implicated in resistance to taxane-based chemotherapy.[1]
-
Synergistic Apoptosis Induction: Both agents can independently induce apoptosis, and their combination may lead to a more robust pro-apoptotic signal.
-
Targeting Different Cellular Processes: this compound targets signaling pathways that control cell growth and survival, while taxanes disrupt the mechanics of cell division.
Preclinical Data Summary
The following tables summarize the key findings from a preclinical study evaluating this compound in gastric cancer models.[1]
Table 1: In Vitro Activity of Single-Agent this compound in Gastric Cancer Cell Lines
| Cell Line Characteristics | Sensitivity to this compound |
| PIK3CA mutation and/or PTEN loss (6 out of 7 cell lines) | Sensitive |
| MKN45 (highly vascularized) | Insensitive (IC50 > 10µM) |
Table 2: In Vivo Activity of Single-Agent this compound in Gastric Cancer Xenograft Models
| Xenograft Model Characteristics | Response to this compound |
| Genetic alteration of PIK3CA and PIK3CB | Sensitive (Tumor Growth Inhibition >90%) |
| PTEN-loss | Sensitive (Tumor Growth Inhibition >90%) |
| HER2/HER3/FGFR overexpression | Sensitive (Tumor Growth Inhibition >90%) |
| KRAS mutation and/or EGFR overexpression | Insensitive or less responsive |
| MKN45 (highly vascularized) | Tumor stasis (indicative of anti-angiogenic activity) |
Table 3: Combination Effects of this compound with Chemotherapy in Gastric Cancer Models
| Combination | Observed Effect |
| This compound + Paclitaxel | Synergistic or additive effects on tumor growth and apoptosis |
| This compound + 5-FU | Synergistic or additive effects |
| This compound + Capecitabine/Oxaliplatin | Synergistic or additive effects |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of this compound and a taxane (e.g., paclitaxel) in gastric cancer.
In Vitro Assays
References
Application Notes and Protocols: Immunohistochemistry for Ki67 in BAY-1082439 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting Ki67 immunohistochemistry (IHC) in tumor tissues treated with BAY-1082439, a potent inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α and β. A detailed experimental protocol is included to ensure reliable and reproducible results.
Introduction
This compound is an orally bioavailable small molecule that selectively targets the alpha and beta isoforms of Class I PI3K.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a variety of solid tumors, leading to increased tumor cell growth, survival, and resistance to therapies.[1] By inhibiting PI3K alpha and beta, this compound can induce tumor cell apoptosis and inhibit growth in tumors with activating PI3K pathway mutations or loss of the tumor suppressor PTEN.[1]
Ki67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells. This makes it an excellent biomarker for cellular proliferation. A reduction in the Ki67 labeling index, as determined by immunohistochemistry, is a strong indicator of the anti-proliferative activity of a therapeutic agent. Therefore, Ki67 IHC is a valuable pharmacodynamic biomarker to assess the in vivo efficacy of drugs like this compound.
Mechanism of Action and Expected Effects on Ki67
This compound inhibits the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell cycle progression.[1] Inhibition of this pathway is expected to lead to a G1 cell cycle arrest, thereby reducing the proportion of cells entering the proliferative phases. Consequently, a significant decrease in the percentage of Ki67-positive tumor cells is anticipated following effective treatment with this compound. Preclinical studies have demonstrated that this compound leads to a significant reduction of Ki67-positive cells in Pten-null prostate cancer models.
Data Presentation
The following table summarizes the anticipated quantitative data on Ki67 expression following this compound treatment, based on preclinical findings.
| Treatment Group | Tumor Model | Ki67 Proliferation Index (% positive cells) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle Control | Pten-null prostate cancer | High | - | Zou et al., 2018 |
| This compound | Pten-null prostate cancer | Significantly Reduced | p < 0.05 | Zou et al., 2018 |
Experimental Protocols
This section provides a detailed protocol for performing Ki67 immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from preclinical models treated with this compound.
Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Protein Block (serum-free)
-
Anti-Ki67 primary antibody (e.g., MIB-1 clone)
-
HRP-conjugated secondary antibody
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 2 changes, 3 minutes each.
-
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat a steamer or water bath containing Antigen Retrieval Solution to 95-100°C.
-
Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in deionized water, then wash in TBST for 5 minutes.
-
-
Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBST, two changes for 3 minutes each.
-
Apply Protein Block and incubate for 10-20 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Drain the protein block (do not rinse).
-
Apply the anti-Ki67 primary antibody, diluted according to the manufacturer's instructions.
-
Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with TBST, three changes for 3 minutes each.
-
Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash slides with TBST, three changes for 3 minutes each.
-
-
Chromogen Development:
-
Apply the DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.
-
Rinse slides thoroughly with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections using a bluing reagent or by rinsing in running tap water.
-
Dehydrate through graded ethanol series (70%, 95%, 100%) and clear in xylene.
-
Coverslip using a permanent mounting medium.
-
Scoring and Analysis:
-
The Ki67 labeling index should be determined by calculating the percentage of tumor cells with positive nuclear staining.
-
At least 500-1000 tumor cells should be counted across multiple high-power fields in representative areas of the tumor.
-
Scoring should be performed by a qualified pathologist blinded to the treatment groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to compare the Ki67 index between the this compound-treated and vehicle control groups.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for Ki67 immunohistochemistry.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with BAY-1082439
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1082439 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3K) alpha (α), beta (β), and delta (δ).[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent occurrence in many cancers, leading to increased tumor cell growth, survival, and resistance to therapies.[2] this compound effectively inhibits this pathway, resulting in the induction of apoptosis, particularly in cancer cells with loss-of-function mutations in the tumor suppressor gene PTEN.[1][3] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: PI3K Inhibition and Apoptosis Induction
This compound targets the p110α, p110β, and p110δ catalytic subunits of PI3K. In healthy cells, the PI3K/Akt/mTOR pathway plays a crucial role in promoting cell survival and proliferation. However, in cancer cells, particularly those with PTEN loss, this pathway is often constitutively active. By inhibiting PI3K, this compound blocks the downstream signaling cascade, leading to the inhibition of pro-survival signals and the activation of apoptotic pathways. This ultimately results in programmed cell death.
Figure 1. Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize the quantitative data on apoptosis induction by this compound in PTEN-null human prostate cancer cell lines, as determined by flow cytometry after 72 hours of treatment.
Table 1: Dose-Dependent Induction of Apoptosis in PC3 Cells
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 0.1 | 5.2 ± 0.9 | 2.1 ± 0.4 | 7.3 ± 1.3 |
| 0.5 | 12.8 ± 1.5 | 4.5 ± 0.7 | 17.3 ± 2.2 |
| 1.0 | 25.6 ± 2.1 | 8.9 ± 1.1 | 34.5 ± 3.2 |
| 5.0 | 42.1 ± 3.5 | 15.2 ± 1.8 | 57.3 ± 5.3 |
Table 2: Dose-Dependent Induction of Apoptosis in LNCaP Cells
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 3.1 ± 0.6 | 2.2 ± 0.4 | 5.3 ± 1.0 |
| 0.1 | 7.8 ± 1.1 | 3.5 ± 0.6 | 11.3 ± 1.7 |
| 0.5 | 18.2 ± 2.0 | 6.8 ± 0.9 | 25.0 ± 2.9 |
| 1.0 | 35.4 ± 2.8 | 12.1 ± 1.4 | 47.5 ± 4.2 |
| 5.0 | 55.9 ± 4.1 | 20.7 ± 2.3 | 76.6 ± 6.4 |
Data are presented as mean ± standard deviation from three independent experiments. The data presented here is illustrative and based on findings from Zou et al., Molecular Cancer Therapeutics, 2018.[1]
Experimental Protocols
Principle of Annexin V and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red. This dual-staining method allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture PTEN-null prostate cancer cells (e.g., PC3 or LNCaP) in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
For suspension cells, directly centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Figure 2. Experimental workflow for flow cytometry analysis of apoptosis.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (usually excited by a 488 nm laser and detected around 530 nm) and PI (usually excited by a 488 nm laser and detected around 617 nm).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and define the quadrants.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Figure 3. Logical relationship of cell populations in Annexin V/PI analysis.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the analysis of apoptosis induced by the PI3K inhibitor this compound. The use of Annexin V and PI staining with flow cytometry offers a robust and quantitative method to assess the efficacy of this compound in inducing programmed cell death in cancer cells. These methodologies are essential for preclinical drug development and for elucidating the mechanisms of action of novel anti-cancer agents.
References
Application Notes and Protocols for Establishing BAY-1082439 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1082439 is a potent and selective oral inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ.[1][2][3] It targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to tumor cell proliferation, survival, and resistance to therapies.[4] this compound has shown efficacy in preclinical models, particularly in tumors with PTEN loss or PIK3CA mutations.[4] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge. Understanding the mechanisms of resistance to this compound is crucial for developing effective second-line therapies and combination strategies to overcome resistance.
These application notes provide a comprehensive guide for establishing and characterizing this compound resistant cancer cell line models, a critical tool for investigating resistance mechanisms and evaluating novel therapeutic approaches.
Signaling Pathway Targeted by this compound
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound selectively inhibits the p110α, p110β, and p110δ catalytic subunits of Class I PI3K.
Diagram 1: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Potential Mechanisms of Resistance to PI3K Inhibitors
The development of resistance to PI3K inhibitors can occur through various mechanisms. Researchers should consider these possibilities when characterizing this compound resistant cell lines.
-
Reactivation of the PI3K pathway: This can occur through secondary mutations in PI3K subunits or amplification of the target.
-
Activation of bypass signaling pathways: Upregulation of parallel pro-survival pathways, such as the MAPK/ERK or NOTCH signaling cascades, can compensate for PI3K inhibition.[5][6]
-
Upregulation of receptor tyrosine kinases (RTKs): Increased expression or activation of RTKs can lead to renewed PI3K signaling or activation of alternative pathways.[7]
-
Alterations in downstream effectors: Changes in the expression or activity of proteins downstream of PI3K, such as Akt or mTOR, can confer resistance.
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can reduce intracellular drug concentrations.[8]
-
Induction of PIM kinase: PIM kinase has been identified as a factor that can confer resistance to PI3K inhibitors.[9]
Experimental Protocols
Protocol 1: Establishment of this compound Resistant Cell Lines
This protocol describes the generation of resistant cell lines using a continuous exposure, dose-escalation method.[10]
Materials:
-
Parental cancer cell line of interest (e.g., PTEN-null prostate cancer cell lines like PC3 or LNCaP)[11]
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Cell culture flasks, plates, and other consumables
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
CO₂ incubator
Procedure:
-
Determine the initial IC₅₀ of this compound:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) with the parental cell line to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
A suggested starting concentration range for the dose-response curve is 1 nM to 10 µM.
-
-
Initiate continuous exposure:
-
Culture the parental cells in complete medium containing this compound at a starting concentration equal to the IC₂₀ - IC₃₀ (the concentration that inhibits cell growth by 20-30%). This allows for the selection of a resistant population without causing excessive cell death.
-
-
Dose escalation:
-
Once the cells resume a stable growth rate (comparable to the parental cells in drug-free medium), increase the concentration of this compound by 1.5 to 2-fold.
-
Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat this dose-escalation step until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC₅₀ of the parental cells. This process can take several months.
-
-
Cryopreservation:
-
At each successful dose escalation, cryopreserve a batch of cells. This provides a backup and allows for the characterization of resistance at different stages of development.
-
-
Establishment of resistant clones:
-
Once the desired level of resistance is achieved, single-cell clone isolation can be performed using limited dilution or cloning cylinders to ensure a homogenous resistant population.
-
Diagram 2: Workflow for Establishing this compound Resistant Cell Lines.
Protocol 2: Characterization of Resistant Cell Lines
1. Confirmation of Resistance:
-
Perform a dose-response assay to determine the IC₅₀ of this compound in the resistant cell line and compare it to the parental cell line. The resistance index (RI) is calculated as: RI = IC₅₀ (Resistant Line) / IC₅₀ (Parental Line)
-
A significant increase in the RI confirms the resistant phenotype.
2. Stability of Resistance:
-
Culture the resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages).
-
Re-determine the IC₅₀ of this compound. A stable resistant phenotype will show no significant change in the IC₅₀ after drug withdrawal.
3. Molecular Characterization:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-S6K, p-4E-BP1) and potential bypass pathways (e.g., p-ERK).
-
Quantitative PCR (qPCR): Examine the mRNA expression levels of genes potentially involved in resistance, such as ABC transporters (ABCB1, ABCG2) or RTKs.
-
Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing to identify potential mutations in genes within the PI3K pathway or other cancer-related genes that may have arisen during the selection process.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: IC₅₀ Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC₅₀ (nM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1 |
| Resistant | [Insert Value] | [Calculate Value] |
Table 2: Relative mRNA Expression of Potential Resistance Genes
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| ABCB1 | 1.0 | [Insert Value] | [Calculate Value] |
| ABCG2 | 1.0 | [Insert Value] | [Calculate Value] |
| EGFR | 1.0 | [Insert Value] | [Calculate Value] |
| MET | 1.0 | [Insert Value] | [Calculate Value] |
Table 3: Protein Expression and Phosphorylation Levels
| Protein | Parental (Relative Intensity) | Resistant (Relative Intensity) | Fold Change |
| p-Akt (Ser473) | 1.0 | [Insert Value] | [Calculate Value] |
| Total Akt | 1.0 | [Insert Value] | [Calculate Value] |
| p-ERK1/2 | 1.0 | [Insert Value] | [Calculate Value] |
| Total ERK1/2 | 1.0 | [Insert Value] | [Calculate Value] |
Logical Relationships in Experimental Design
Diagram 3: Logical Flow of the Experimental Design.
Conclusion
The establishment of this compound resistant cell line models is an indispensable step in overcoming the challenge of acquired drug resistance. The protocols and guidelines presented here provide a robust framework for generating and characterizing these valuable research tools. A thorough understanding of the molecular mechanisms driving resistance will pave the way for the development of more effective and durable cancer therapies.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of acquired drug resistance in the EGFR‐TKI resistant cell line HCC827‐TR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to BAY-1082439
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of the therapeutic efficacy of BAY-1082439, a selective PI3Kα/β/δ inhibitor, using various imaging modalities. The protocols outlined below are designed to enable the longitudinal and quantitative assessment of tumor response in preclinical cancer models.
Introduction
This compound is a potent and selective inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ.[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of human cancers, often associated with mutations in PIK3CA or loss of the tumor suppressor PTEN.[4][5] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in those with PTEN-null prostate cancer, by inducing tumor cell apoptosis and inhibiting cell growth.[1][2] Furthermore, it has been shown to modulate the tumor microenvironment, suggesting a dual mechanism of action.[6][7] In vivo imaging provides a non-invasive and dynamic tool to assess the pharmacodynamic effects and therapeutic efficacy of this compound in real-time.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of PI3Kα, PI3Kβ, and PI3Kδ, which in turn blocks the phosphorylation of PIP2 to PIP3. This leads to the downstream inhibition of Akt and mTOR, key regulators of cell proliferation, survival, and metabolism.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving this compound.
Table 1: In Vitro IC50 Values of this compound
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 4.9 |
| PI3Kβ | 15 |
| PI3Kδ | 1 |
| PI3Kγ | 52 |
(Data sourced from references[2])
Table 2: In Vivo Efficacy of this compound in a PTEN-null Mouse Model of Prostate Cancer
| Treatment Group | Dosage | Outcome | Reference |
| Vehicle | - | Progressive tumor growth | [2] |
| This compound | 75 mg/kg, daily | Reduced tumor growth and decreased intratumoral p-Akt levels | [2] |
| This compound | 180 mg/kg, intermittent | Reversal of resistance to anti-PD-1 antibody, induction of CD8+ T cell clonal expansion | [7] |
Experimental Protocols
Detailed methodologies for key in vivo imaging experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific tumor model and imaging system used.
General Experimental Workflow
Protocol 1: Bioluminescence Imaging (BLI) for Monitoring Tumor Burden
Objective: To non-invasively monitor the effect of this compound on the growth of luciferase-expressing tumors.
Materials:
-
Luciferase-expressing cancer cells (e.g., PC-3M-luc)
-
Immunocompromised mice (e.g., NOD-scid gamma)
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Culture luciferase-expressing cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements and/or baseline BLI.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., 75 mg/kg daily by oral gavage).
-
-
Bioluminescence Imaging:
-
At specified time points (e.g., baseline, and weekly post-treatment), anesthetize mice with isoflurane (B1672236).
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for the peak of the bioluminescent signal (typically 10-15 minutes post-injection).
-
Acquire images using the in vivo imaging system. Exposure time may need to be adjusted based on signal intensity.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Compare the change in photon flux over time between the treatment and control groups.
-
Protocol 2: Magnetic Resonance Imaging (MRI) for Anatomic Assessment of Tumor Volume
Objective: To accurately measure changes in tumor volume in response to this compound treatment.
Materials:
-
Tumor-bearing mice
-
High-field small-animal MRI system (e.g., 7T)
-
Anesthesia system (isoflurane)
-
Physiological monitoring system (respiration, temperature)
-
Contrast agent (optional, e.g., Gd-DTPA)
-
This compound and vehicle control
Procedure:
-
Animal Preparation and Treatment:
-
Establish tumors as described in Protocol 1.
-
Initiate treatment with this compound or vehicle.
-
-
Magnetic Resonance Imaging:
-
Anesthetize the mouse with isoflurane and position it in the MRI scanner.
-
Maintain the animal's body temperature using a heated water pad or air.
-
Acquire T2-weighted images for anatomical visualization of the tumor. A fast spin-echo sequence is recommended.[8]
-
Example parameters: TR/TE = 4000/60 ms, 8 echoes, 0.5 mm slice thickness.[8]
-
-
(Optional) Acquire T1-weighted images before and after the administration of a contrast agent to assess tumor vascularity.
-
-
Data Analysis:
-
Use imaging software to manually or semi-automatically segment the tumor in each slice of the T2-weighted images.
-
Calculate the tumor volume by summing the area of the tumor in each slice and multiplying by the slice thickness.[9][10]
-
Compare the change in tumor volume over time between the treatment and control groups.
-
Protocol 3: Positron Emission Tomography (PET) for Metabolic Response Assessment
Objective: To assess the early metabolic response of tumors to this compound treatment using [18F]FDG-PET.
Materials:
-
Tumor-bearing mice
-
MicroPET/CT scanner
-
[18F]Fluorodeoxyglucose ([18F]FDG)
-
Anesthesia system (isoflurane)
-
This compound and vehicle control
Procedure:
-
Animal Preparation and Treatment:
-
Establish tumors and initiate treatment as previously described.
-
For [18F]FDG-PET, fast the mice for 6-8 hours before tracer injection to reduce background glucose levels.
-
-
PET/CT Imaging:
-
Anesthetize the mouse and maintain its body temperature.
-
Administer [18F]FDG (e.g., 5-10 MBq) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Acquire a static PET scan followed by a CT scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct PET and CT images and co-register them.
-
Draw regions of interest (ROIs) around the tumor on the CT images and project them onto the PET images.
-
Calculate the standardized uptake value (SUV) for the tumor.
-
Compare the change in tumor SUV between baseline and post-treatment scans for both treatment and control groups. A reduction in [18F]FDG uptake can be an early indicator of therapeutic response.[11]
-
Conclusion
The in vivo imaging protocols described in these application notes provide a robust framework for evaluating the anti-tumor activity of this compound. By employing a multi-modal imaging approach, researchers can gain comprehensive insights into the anatomical, functional, and metabolic responses of tumors to this promising PI3K inhibitor. This will ultimately facilitate the preclinical development and clinical translation of this compound for the treatment of cancer.
References
- 1. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 2. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 5. spectralinvivo.com [spectralinvivo.com]
- 6. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor BAY1082439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tumour size measurement in a mouse model using high resolution MRI | springermedizin.de [springermedizin.de]
- 10. Tumour size measurement in a mouse model using high resolution MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Changes in [18F]FDG Uptake as a Readout for PI3K/Akt/mTOR Targeted Drugs in HER-2-Positive Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PI3K Signaling in 3D Organoids with BAY-1082439
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1082439 is a potent and orally bioavailable inhibitor targeting the class I phosphoinositide 3-kinase (PI3K) alpha (α), beta (β), and delta (δ) isoforms.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a variety of solid tumors, leading to increased tumor cell growth, survival, and resistance to therapies.[1] this compound has demonstrated significant activity in tumors characterized by activated PI3Kα, including those with mutated forms of PIK3CA, and in tumors with loss of the tumor suppressor PTEN, which negatively regulates PI3K activity.[3][4] By selectively targeting PI3Kα, β, and δ, this compound offers a promising therapeutic strategy to inhibit tumor progression.[1][5]
Three-dimensional (3D) organoid models are increasingly utilized in cancer research as they more accurately recapitulate the complex cellular architecture, cell-cell interactions, and physiological gradients of in vivo tumors compared to traditional 2D cell cultures. This makes them a superior preclinical model for evaluating the efficacy of targeted therapies like this compound.
These application notes provide a comprehensive guide for utilizing this compound to investigate PI3K signaling in 3D organoid models. The included protocols detail methods for organoid culture, inhibitor treatment, and downstream analysis of pathway modulation.
Mechanism of Action: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, growth, survival, and metabolism. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3K.
Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and the promotion of cell growth and survival, as well as the inhibition of apoptosis. The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.
This compound exerts its inhibitory effect by blocking the catalytic activity of the p110α, p110β, and p110δ subunits of PI3K, thereby preventing the production of PIP3 and shutting down downstream signaling.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical efficacy of this compound from published studies. Note that this data is primarily from 2D cell culture and in vivo models, and optimization will be required for 3D organoid systems.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PI3Kα | 4.9 | [3] |
| PI3Kβ | 15 | [3] |
| PI3Kδ | - | - |
Table 2: Preclinical Studies of this compound in Cancer Models
| Model System | Cancer Type | Key Findings | Dosage | Reference |
| PTEN-null human prostate cancer cell lines (PC3, LNCaP) | Prostate Cancer | Effectively inhibits cell growth, blocks G1/S transition, induces apoptosis. | 5 µM (in vitro) | [1][4] |
| Pten-null prostate cancer in vivo model | Prostate Cancer | Intermittent dosing overcomes immune checkpoint therapy resistance. | 180 mg/kg (in vivo) | [4][6] |
| Gastric cancer patient-derived xenografts (PDX) | Gastric Cancer | High sensitivity in tumors with PIK3CA/PIK3CB alterations or PTEN loss. | Not specified | [7] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound in 3D organoid cultures. These are generalized protocols and should be optimized for your specific organoid model and experimental goals.
Protocol 1: 3D Organoid Culture and Maintenance
This protocol describes the general steps for establishing and maintaining 3D organoids embedded in an extracellular matrix (ECM) dome.
Materials:
-
Organoid-specific culture medium
-
Basement membrane matrix (e.g., Matrigel®)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Sterile pipette tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Seeding:
-
Thaw cryopreserved organoid fragments or single cells rapidly in a 37°C water bath.
-
Wash the cells with basal medium to remove cryoprotectant.
-
Resuspend the organoid fragments or cells in the appropriate volume of basement membrane matrix on ice.
-
-
Dome Plating:
-
Pipette 20-50 µL of the cell/matrix suspension into the center of each well of a pre-warmed cell culture plate to form a dome.
-
Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify.
-
-
Culture:
-
Carefully add pre-warmed organoid-specific culture medium to each well, avoiding disruption of the domes.
-
Culture the organoids in a humidified incubator at 37°C with 5% CO2.
-
Replace the culture medium every 2-3 days.
-
-
Passaging:
-
When organoids become large and the lumen darkens, they are ready for passaging.
-
Mechanically or enzymatically disrupt the organoids into smaller fragments.
-
Re-plate the fragments in fresh basement membrane matrix as described in steps 1-3.
-
Protocol 2: this compound Treatment of 3D Organoids
This protocol outlines the treatment of established organoids with this compound.
Materials:
-
Established 3D organoid cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organoid culture medium
-
Sterile pipette tips
Procedure:
-
Preparation of Working Solutions:
-
Prepare a serial dilution of this compound in organoid culture medium to achieve the desired final concentrations. Based on in vitro IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
-
Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated organoids for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Monitoring:
-
Monitor the organoids regularly for morphological changes (e.g., size, integrity, cell death) using a brightfield microscope.
-
Proceed with downstream analysis at the end of the treatment period.
-
Protocol 3: Organoid Viability and Growth Assay
This protocol describes how to assess the effect of this compound on organoid viability and growth.
Materials:
-
Treated organoid cultures
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
-
Microscope with a camera
Procedure for Viability Assay:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
Typically, this involves adding the reagent directly to the organoid cultures.
-
Incubate for the recommended time to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control to determine the percentage of viable cells.
Procedure for Growth Assay (Size Measurement):
-
Capture brightfield images of the organoids at regular intervals throughout the treatment period.
-
Use image analysis software (e.g., ImageJ) to measure the area or diameter of the organoids.
-
Plot the organoid size over time to assess the effect of this compound on growth.
Protocol 4: Western Blot Analysis of PI3K Pathway Modulation
This protocol allows for the assessment of target engagement by analyzing the phosphorylation status of key PI3K pathway proteins.
Materials:
-
Treated organoid cultures
-
Organoid harvesting solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Organoid Lysis:
-
Harvest the organoids from the basement membrane matrix using a non-enzymatic harvesting solution.
-
Wash the organoids with ice-cold PBS.
-
Lyse the organoids in lysis buffer on ice.
-
-
Protein Quantification:
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Protocol 5: Immunofluorescence Analysis of 3D Organoids
This protocol describes whole-mount immunofluorescence staining to visualize protein expression and localization within intact organoids.
Materials:
-
Treated organoid cultures
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-E-cadherin, anti-Ki67)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation:
-
Fix the organoids in 4% paraformaldehyde for 30-60 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed organoids with PBS.
-
Permeabilize the organoids with permeabilization buffer for 20-30 minutes.
-
-
Blocking:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for at least 1 hour.
-
-
Antibody Incubation:
-
Incubate the organoids with diluted primary antibodies in blocking buffer overnight at 4°C.
-
Wash the organoids extensively with PBS containing 0.1% Tween 20.
-
Incubate with fluorophore-conjugated secondary antibodies for 2-4 hours at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the organoids.
-
Counterstain the nuclei with DAPI.
-
Wash the organoids and mount them on a slide with mounting medium.
-
-
Imaging:
-
Image the stained organoids using a confocal microscope.
-
Conclusion
The use of 3D organoid models provides a physiologically relevant platform for evaluating the anti-cancer activity of PI3K inhibitors like this compound. The protocols provided here offer a robust framework for researchers to investigate the efficacy of this compound and to elucidate its effects on PI3K signaling in a tumor-mimicking environment. By assessing organoid growth, viability, and target modulation, a more comprehensive understanding of the therapeutic potential of this compound can be achieved, bridging the gap between preclinical in vitro studies and clinical applications.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor BAY1082439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing BAY-1082439 dosing schedule for efficacy and toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosing schedule of BAY-1082439 to balance efficacy and toxicity in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the class I phosphoinositide 3-kinase (PI3K) alpha (α), beta (β), and delta (δ) isoforms.[1][2][3] It also demonstrates activity against mutated forms of PIK3CA.[1] By inhibiting these PI3K isoforms, this compound blocks the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in tumor cell growth, proliferation, survival, and resistance to therapy.[1] This targeted inhibition can lead to apoptosis (programmed cell death) and a reduction in tumor growth, particularly in tumors with activating PIK3CA mutations or loss of the tumor suppressor PTEN.[1][4]
Q2: What are the recommended starting doses for in vitro and in vivo preclinical studies?
A2: For in vitro cell-based assays, a concentration of 5 µM for 48 hours has been used in studies with PTEN-null prostate cancer cell lines (CAP2, CAP8, PC3, and LNCaP).[5] For in vivo studies in mouse xenograft models, several dosing schedules have been reported. A daily oral dose of 75 mg/kg has been shown to be effective in preventing prostate cancer progression in a Pten conditional knockout mouse model.[6] In other preclinical models, intermittent dosing, such as a 180 mg/kg "bullet dose," has been investigated to overcome resistance to immune checkpoint inhibitors.[5]
Q3: What is the rationale for intermittent versus continuous dosing of this compound?
A3: Preclinical studies suggest that continuous inhibition of the PI3K pathway may not be necessary for anti-tumor efficacy.[7] Intermittent dosing schedules have been explored to potentially widen the therapeutic window by mitigating on-target toxicities while maintaining efficacy.[5] For instance, intermittent administration of this compound has been shown to overcome resistance to anti-PD-1 therapy in PTEN-null prostate cancer models by increasing the infiltration of CD8+ T cells into the tumor microenvironment.[5]
Q4: What is the starting dose and schedule that was used in the Phase I clinical trial (NCT01728311)?
A4: The Phase I clinical trial of this compound in patients with advanced cancers initiated dosing at 15 mg administered orally once daily in a 21-day cycle.[8] The study was designed as a dose-escalation trial to determine the maximum tolerated dose (MTD) and safety profile.[8]
Q5: What are the known toxicities associated with this compound and other PI3K inhibitors?
A5: While specific, detailed toxicity data for this compound from clinical trials is not publicly available, class-wide toxicities for PI3K inhibitors are well-documented. These commonly include hyperglycemia, rash, diarrhea, fatigue, and nausea.[1][9][10] Inhibition of the PI3Kα isoform, which is involved in insulin (B600854) signaling, is often associated with hyperglycemia.[10] PI3Kδ inhibition can be linked to immune-mediated toxicities such as colitis.[10] Close monitoring of blood glucose levels and for gastrointestinal and dermatologic adverse events is recommended during treatment with PI3K inhibitors.
Data Presentation
Table 1: Preclinical In Vivo Dosing Schedules and Efficacy of this compound
| Animal Model | Tumor Type | Dosing Schedule | Efficacy Outcome | Reference |
| Pten conditional knockout mice | Prostate Cancer | 75 mg/kg, p.o., daily for 4 weeks | Significantly decreased tumor size and p-AKT staining, reduction in Ki67-positive cells. | [6] |
| PC3 Xenograft | Prostate Cancer (PTEN-null) | Not specified | Significantly inhibited tumor growth compared to vehicle. | [11] |
| KPL4 Xenograft | Breast Cancer (PIK3CA mutant, HER2+) | Once daily (QD) at MTD | Tumor regression. | [7] |
| HEC-1B Xenograft | Endometrial Cancer (PTEN deleted) | Once daily (QD) at MTD | Tumor stasis. | [7] |
| HEC-1A Xenograft | Endometrial Cancer (PIK3CA mutant) | Once daily (QD) at MTD | Tumor stasis. | [7] |
| Pten-null prostate cancer model | Prostate Cancer | 180 mg/kg, p.o., intermittent "bullet dose" | Overcame resistance to anti-PD-1 therapy, increased CD8+ T cell infiltration. | [5] |
| 4T1 metastatic model | Breast Cancer | 75 mg/kg, p.o., QD | Significantly decreased whole-body tumor burden. | [12] |
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Lines | Concentration | Duration | Effect | Reference |
| Cell Growth/Proliferation | PTEN-null prostate cancer cells (PC3, LNCaP) | Not specified | Not specified | Effectively inhibited cell growth, blocked G1/S transition, induced apoptosis. | [4] |
| PI3K Pathway Inhibition | PTEN-null prostate cancer cells (CAP2, CAP8, PC3, LNCaP) | 5 µM | 48 hours | Inhibition of cancer cell-intrinsic immunosuppressive activity. | [5] |
| Reversal of Multidrug Resistance | KB-C2, H460/MX20 | 10 µM | 24-48 hours | Down-regulation of P-gp and BCRP transporters. | [13] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol describes how to assess the pharmacodynamic effect of this compound by measuring the phosphorylation of Akt, a key downstream effector of the PI3K pathway.
Materials:
-
Cancer cell line of interest (e.g., PC3, LNCaP, KPL4)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% w/v BSA or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO vehicle for the desired time (e.g., 2, 4, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., PC3, KPL4)
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer this compound orally (p.o.) according to the desired dosing schedule (e.g., 75 mg/kg daily). The control group should receive the vehicle alone.
-
Monitoring Efficacy and Toxicity:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-Akt, immunohistochemistry).
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommendation |
| Inconsistent cell viability results | - Inconsistent cell seeding density.- this compound precipitation in media. | - Ensure a single-cell suspension before plating.- Check the solubility of this compound in your culture media and consider using a lower concentration or a different solvent if precipitation is observed. |
| No or weak p-Akt inhibition | - Low basal p-Akt levels in the cell line.- Insufficient drug concentration or treatment time.- Degraded this compound stock solution. | - Serum-starve cells for 4-6 hours before treatment to reduce basal signaling, then stimulate with a growth factor (e.g., EGF, insulin) to induce p-Akt.- Perform a dose-response and time-course experiment to determine the optimal conditions.- Prepare fresh stock solutions of this compound. |
| High background in Western blot | - Insufficient blocking.- High secondary antibody concentration. | - Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies).- Titrate the secondary antibody to a lower concentration. |
In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| Poor tumor growth | - Low tumorigenicity of the cell line.- Suboptimal injection technique. | - Co-inject cells with Matrigel to enhance tumor formation.- Ensure proper subcutaneous injection. |
| High variability in tumor size within groups | - Inconsistent number of viable cells injected.- Variation in the site of injection. | - Ensure accurate cell counting and viability assessment before injection.- Be consistent with the injection site on the flank of the mice. |
| Signs of toxicity (e.g., weight loss, lethargy) | - Dose is too high.- Formulation issues. | - Reduce the dose of this compound.- Consider an intermittent dosing schedule.- Ensure the vehicle is well-tolerated by the animals. |
| Lack of efficacy | - Insufficient drug exposure.- Tumor model is not sensitive to PI3K inhibition. | - Confirm the formulation is stable and the drug is being properly administered.- Verify that the tumor model has an activated PI3K pathway (e.g., PIK3CA mutation or PTEN loss). |
Mandatory Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. BAY1082439 | Apoptosis | PI3K | TargetMol [targetmol.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. mdpi.com [mdpi.com]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Management of BAY-1082439-Induced Hyperglycemia in Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia induced by the PI3K inhibitor BAY-1082439 in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hyperglycemia?
A1: Hyperglycemia is an on-target effect of this compound due to its inhibition of the phosphoinositide 3-kinase (PI3K) pathway, particularly the alpha isoform.[1][2] The PI3K/Akt signaling pathway is crucial for insulin-mediated glucose uptake and metabolism in peripheral tissues like skeletal muscle and adipose tissue.[3][4] By inhibiting this pathway, this compound can lead to decreased glucose transport into cells, resulting in elevated blood glucose levels.[5]
Q2: What is the typical onset and severity of hyperglycemia following this compound administration in animal models?
A2: While specific data for this compound is limited in publicly available literature, hyperglycemia induced by other PI3K inhibitors, such as alpelisib, typically manifests within the first few days of treatment and can range from mild to severe depending on the dose and the animal model used.[5] It is crucial to establish a baseline blood glucose level for each animal and monitor glucose levels frequently after initiating this compound treatment to characterize the kinetics and severity of hyperglycemia in your specific experimental model.
Q3: What are the first-line strategies for managing this compound-induced hyperglycemia in vivo?
A3: The primary strategies for managing PI3K inhibitor-induced hyperglycemia in a preclinical setting involve a combination of dietary management and pharmacological intervention. A low-carbohydrate diet can help reduce the glycemic load. Metformin (B114582) is a commonly used first-line oral antihyperglycemic agent.[6]
Q4: Are there alternative or second-line treatments for managing this side effect?
A4: Yes, if metformin alone is insufficient to control hyperglycemia, sodium-glucose cotransporter-2 (SGLT2) inhibitors are a viable second-line option.[7][8] Combination therapy of metformin and an SGLT2 inhibitor has been shown to be effective in managing drug-induced hyperglycemia.[6][9]
Q5: Should insulin (B600854) be used to manage this compound-induced hyperglycemia?
A5: The use of insulin is generally discouraged for managing PI3K inhibitor-induced hyperglycemia. Exogenous insulin can reactivate the PI3K/Akt pathway, potentially counteracting the anti-tumor efficacy of this compound.[10] Insulin should only be considered as a last resort in cases of severe, uncontrolled hyperglycemia where the animal's welfare is at risk.
Troubleshooting Guides
Issue 1: Rapid and Severe Hyperglycemia Observed
-
Possible Cause: High dose of this compound, sensitive animal strain, or standard carbohydrate diet.
-
Troubleshooting Steps:
-
Confirm Blood Glucose Reading: Repeat the blood glucose measurement to rule out an erroneous reading.
-
Dose Reduction: Consider reducing the dose of this compound if therapeutically feasible.
-
Dietary Management: Immediately switch the animals to a low-carbohydrate or ketogenic diet to reduce the glycemic load.
-
Initiate Pharmacological Intervention: If not already started, begin treatment with metformin. If hyperglycemia persists, consider adding an SGLT2 inhibitor.
-
Monitor Closely: Increase the frequency of blood glucose monitoring to every 1-2 days until levels stabilize.
-
Issue 2: Metformin Monotherapy is Ineffective
-
Possible Cause: The degree of PI3K pathway inhibition by this compound is too potent for metformin to overcome alone.
-
Troubleshooting Steps:
-
Ensure Adequate Metformin Dosage: Verify that the administered dose of metformin is within the effective range for the animal model (see table below).
-
Add a Second Agent: Introduce an SGLT2 inhibitor to the treatment regimen. The combination of metformin and an SGLT2 inhibitor provides a multi-mechanistic approach to lowering blood glucose.[11]
-
Assess Diet: Ensure the animals are on a low-carbohydrate diet.
-
Evaluate this compound Dose: Re-evaluate the dose of this compound to determine if a lower, yet still efficacious, dose can be used.
-
Issue 3: Animal Shows Signs of Dehydration or Weight Loss
-
Possible Cause: Osmotic diuresis due to severe hyperglycemia and/or side effects of SGLT2 inhibitors.
-
Troubleshooting Steps:
-
Monitor Hydration Status: Check for signs of dehydration such as skin tenting and reduced urine output.
-
Provide Hydration Support: Ensure ad libitum access to drinking water. In severe cases, subcutaneous or intraperitoneal administration of sterile saline may be necessary.
-
Monitor Body Weight: Weigh the animals daily.
-
Control Blood Glucose: Aggressively manage hyperglycemia, as this is the root cause of osmotic diuresis.
-
Consider SGLT2i Dose: If an SGLT2 inhibitor is being used, ensure the dose is appropriate and consider a dose reduction if dehydration persists despite adequate hydration support.
-
Quantitative Data Summary
| Agent | Animal Model | Dose Range | Route of Administration | Notes |
| Metformin | Mice | 50 - 250 mg/kg/day | Oral (gavage or in drinking water) | Dosing can be once or twice daily. |
| Rats | 50 - 300 mg/kg/day | Oral (gavage or in drinking water) | Often initiated prophylactically or upon first sign of hyperglycemia. | |
| Dapagliflozin (SGLT2i) | Rats | 1 - 10 mg/kg/day | Oral (gavage) | Effective in reducing blood glucose in models of drug-induced hyperglycemia.[7] |
| Ipragliflozin (SGLT2i) | Mice | 1 - 3 mg/kg/day | Oral (gavage) | Shown to be effective in combination with metformin.[6] |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring
-
Establish baseline blood glucose levels for each animal for 3 consecutive days before the first dose of this compound.
-
For the first week of treatment, measure blood glucose daily, 2-4 hours after this compound administration.
-
After the first week, if blood glucose levels are stable, reduce monitoring frequency to 2-3 times per week.
-
Collect a small drop of blood from the tail vein.
-
Use a calibrated glucometer to measure blood glucose levels.
-
Record all measurements meticulously for each animal.
Protocol 2: Administration of Metformin and SGLT2 Inhibitors
-
Prophylactic Approach: Begin administration of metformin one day prior to the first dose of this compound.
-
Reactive Approach: Initiate metformin treatment when fasting blood glucose exceeds a predetermined threshold (e.g., >200 mg/dL).
-
Metformin Preparation: Dissolve metformin hydrochloride in sterile water or saline for oral gavage. For administration in drinking water, ensure the solution is fresh daily and monitor water intake to estimate the dose consumed.
-
SGLT2 Inhibitor Administration: If required, administer the SGLT2 inhibitor via oral gavage once daily, typically in the morning.
-
Combination Therapy: If using both agents, they can be administered concurrently.
Visualizations
Caption: PI3K signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for managing this compound-induced hyperglycemia.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. Facebook [cancer.gov]
- 4. medkoo.com [medkoo.com]
- 5. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of SGLT2 Inhibitor Ipragliflozin and Metformin on NASH in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SGLT2 inhibition improves PI3Kα inhibitor–induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGLT2 inhibition improves PI3Kα inhibitor-induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination Therapy with Metformin and an SGLT2 Inhibitor [diabetesincontrol.com]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Invokamet (Canagliflozin plus Metformin HCl): First Fixed-Dose Combination with an SGLT2 Inhibitor Approved for the Treatment of Patients with Type 2 Diabetes [ahdbonline.com]
Potential off-target effects of BAY-1082439 in cellular assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing BAY-1082439 in cellular assays. The information herein is designed to address potential off-target effects and ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during cellular assays with this compound, presented in a question-and-answer format.
Q1: My experimental results show inhibition of the PI3K/Akt pathway as expected, but I'm observing a phenotype that is not typically associated with PI3K inhibition. What could be the cause?
A: While this compound is a highly selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ, unexpected phenotypes could arise from several factors:
-
Cell-Type Specificity: The PI3K pathway has diverse and sometimes opposing roles in different cell types. The observed phenotype might be a cell-line-specific response to PI3K inhibition.
-
Off-Target Effects: Although highly selective, at higher concentrations, this compound may interact with other cellular proteins. One study has suggested that this compound can interact with the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), affecting their ATPase activity.[1] This could be relevant in cells with high expression of these transporters, potentially leading to altered sensitivity to other drugs or cellular stress.
-
Feedback Loops: Inhibition of the PI3K pathway can sometimes trigger compensatory signaling through other pathways.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, confirm that you are observing the expected inhibition of the PI3K pathway by performing a Western blot for phosphorylated Akt (p-Akt).
-
Dose-Response Curve: Perform a careful dose-response experiment. Off-target effects are more likely to occur at higher concentrations. Determine the lowest effective concentration that gives you the desired on-target effect.
-
Use a Structurally Different PI3K Inhibitor: To confirm that the observed phenotype is due to PI3K inhibition, try treating your cells with a different, structurally unrelated PI3K inhibitor with a similar isoform selectivity profile. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Investigate P-gp/BCRP Interaction: If your cells are known to express high levels of P-gp or BCRP, consider investigating whether the observed phenotype could be related to the modulation of these transporters.
Q2: The IC50 value for this compound in my cell-based assay is significantly higher than the reported biochemical IC50 values. Why is there a discrepancy?
A: It is common for the IC50 value of a compound to be higher in a cellular context compared to a biochemical assay. This can be attributed to several factors:
-
Cellular Permeability: The compound may have limited permeability across the cell membrane.
-
Protein Binding: this compound may bind to other cellular proteins or lipids, reducing its free concentration available to bind to PI3K.
-
Efflux Pumps: As mentioned, this compound may be a substrate for efflux pumps like P-glycoprotein, which actively transport the compound out of the cell.[1]
-
High Intracellular ATP Concentration: In a cellular environment, the inhibitor must compete with high physiological concentrations of ATP for binding to the kinase.
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure that your assay duration and cell density are optimized.
-
Use Efflux Pump Inhibitors: To test if efflux is a contributing factor, you can co-treat the cells with a known P-gp or BCRP inhibitor, such as verapamil (B1683045) or Ko143, respectively. A leftward shift in the this compound dose-response curve would suggest the involvement of these transporters.
Q3: I am not observing the expected decrease in cell proliferation or induction of apoptosis upon treatment with this compound. What could be the reason?
A: The cellular response to PI3K inhibition is highly context-dependent. A lack of effect on proliferation or apoptosis could be due to:
-
Redundant Survival Pathways: The cancer cells you are using may have alternative survival pathways that are not dependent on PI3K signaling. For instance, activation of the MAPK/ERK pathway can sometimes compensate for PI3K inhibition.
-
Cell Line Insensitivity: The growth and survival of your chosen cell line may not be driven by PI3K signaling. This compound has shown potent activity in tumors with activated PI3Kα and loss-of-function of PTEN.[2][3]
-
Suboptimal Compound Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a significant biological response.
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inhibiting p-Akt in your cells at the concentrations tested.
-
Cell Line Characterization: Ensure your cell line has a genetic background that is expected to be sensitive to PI3K inhibition (e.g., PIK3CA mutation, PTEN loss).
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for observing an effect.
-
Combination Therapy: Consider combining this compound with an inhibitor of a potential resistance pathway (e.g., a MEK inhibitor).
Data Presentation
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kα | 4.9 | Biochemical | [2][3] |
| PI3Kβ | 15 | Biochemical | [2][3] |
| PI3Kδ | Not explicitly quantified, but described as a PI3Kα/β/δ inhibitor | - | [4][5] |
| mTOR | >1000-fold selectivity against mTOR | Biochemical | [2][3] |
Table 2: Potential Non-Kinase Off-Target Interactions of this compound
| Interacting Protein | Observed Effect | Cellular Context | Reference |
| P-glycoprotein (P-gp/ABCB1) | Stimulation of ATPase activity | In vitro membrane assay | [1] |
| BCRP (ABCG2) | Stimulation of ATPase activity | In vitro membrane assay | [1] |
Experimental Protocols
1. Western Blot for Phosphorylated Akt (p-Akt)
This protocol is to assess the on-target activity of this compound by measuring the phosphorylation of Akt at Serine 473.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
2. Cell Proliferation Assay (MTT Assay)
This protocol measures changes in cell viability and proliferation.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Seed cells and treat with this compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
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Incubate the fixed cells on ice or at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
Troubleshooting poor solubility of BAY-1082439 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals might encounter when working with the PI3Kα/β/δ inhibitor, BAY-1082439, in vitro.
Troubleshooting Poor Solubility
Poor solubility is a common challenge encountered with many small molecule inhibitors. This guide provides a systematic approach to addressing solubility issues with this compound to ensure accurate and reproducible experimental results.
Problem: this compound is not dissolving in the desired solvent or is precipitating out of solution upon dilution into aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (B87167) (DMSO) but is not soluble in water.[1][2][3] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% anhydrous DMSO. To aid dissolution, gentle warming (e.g., to 37°C) and sonication can be used.[4] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is crucial to ensure the compound is fully dissolved before making further dilutions.
Q3: My compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous medium. Here are several strategies to mitigate this issue:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium that is as low as possible, typically not exceeding 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.
-
Serial Dilutions: Perform intermediate dilution steps. For example, first, dilute your concentrated DMSO stock into a smaller volume of DMSO to a lower concentration before the final dilution into the aqueous medium.
-
Use of Surfactants or Co-solvents: In some instances, for biochemical assays, the inclusion of a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-127 in the final buffer can help maintain the solubility of the compound. However, the compatibility of these agents with your specific cell-based assay should be verified.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Ensure the vials are tightly sealed to prevent the absorption of moisture, as water can cause the compound to precipitate out of the DMSO stock over time.
Solubility and Formulation Data
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₃₀N₆O₅ | [1] |
| Molecular Weight | 494.55 g/mol | [1] |
| Appearance | White to off-white solid powder | [1] |
| Solubility | Soluble in DMSO, not in water | [1][2][3] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [5] |
Experimental Protocols
Key Experiment: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline based on methodologies commonly used for assessing the anti-proliferative effects of kinase inhibitors like this compound.
Objective: To determine the IC₅₀ value of this compound in a cancer cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., PTEN-null prostate cancer cells like PC3 or LNCaP)[2]
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).[5] Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[5]
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
Interpreting Unexpected Results in BAY-1082439 Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with BAY-1082439, a selective PI3Kα/β/δ inhibitor.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of PI3K Signaling (e.g., persistent p-Akt levels)
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Inadequate Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 in your specific cell line or model system. Titrate this compound across a range of concentrations (e.g., 1 nM to 10 µM). | Identification of the effective concentration for significant pathway inhibition. |
| Short Inhibitor Incubation Time | Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to determine the optimal duration for observing maximal inhibition. | Understanding the kinetics of pathway inhibition by this compound. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Consistent and reproducible experimental results. |
| High Cell Seeding Density | Optimize cell seeding density to ensure adequate inhibitor-to-cell ratio. High cell numbers can metabolize or sequester the compound, reducing its effective concentration. | Uniform exposure of cells to the inhibitor, leading to more consistent results. |
| Presence of Compensatory Signaling Pathways | Investigate the activation of parallel pathways (e.g., MAPK/ERK) that might be compensating for PI3K inhibition. This can be done via Western blot for key phosphorylated proteins in these pathways.[1] | Identification of resistance mechanisms and potential targets for combination therapies. |
Issue 2: Unexpected Cell Viability or Proliferation Results
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Cell Line Insensitivity | Confirm the PI3K pathway dependency of your cell line. This compound is particularly effective in PTEN-null or PIK3CA-mutated cancer cells.[2][3][4] | Correlation of drug sensitivity with the genetic background of the cells. |
| Paradoxical Signaling | Inhibition of the PI3K pathway can sometimes lead to the activation of other pro-survival signals.[1][5] Analyze key nodes of related pathways (e.g., feedback activation of receptor tyrosine kinases). | A more complete understanding of the cellular response to PI3K inhibition. |
| Off-Target Effects | While this compound is selective, high concentrations may lead to off-target activities. Compare the observed phenotype with that of other PI3K inhibitors with different selectivity profiles. | Differentiation between on-target and potential off-target effects. |
| Experimental Artifacts in Viability Assays | Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo) is not affected by the chemical properties of this compound or the vehicle (DMSO). Run appropriate controls. | Accurate and reliable measurement of cell viability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), and delta (δ).[2][3][6] It functions by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in tumor cell growth, survival, and proliferation.[2][7]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound has demonstrated significant efficacy in cancer cells with a dependency on the PI3K pathway. This includes cells with loss-of-function mutations in the PTEN tumor suppressor gene or activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][4] It has shown particular promise in models of PTEN-null prostate cancer.[3][6]
Q3: I am observing an increase in the phosphorylation of a protein upstream of PI3K after treatment with this compound. What could be the reason for this?
A3: This phenomenon is likely due to a feedback mechanism. When the PI3K pathway is inhibited, cells can compensate by upregulating the activity of receptor tyrosine kinases (RTKs) that are upstream of PI3K. This is a known resistance mechanism to PI3K inhibitors.[8]
Q4: Can this compound affect the tumor microenvironment?
A4: Yes, this compound can modulate the tumor microenvironment. As a PI3Kδ inhibitor, it can impact immune cells. For instance, intermittent administration has been shown to reverse resistance to anti-PD-1 antibodies and promote CD8+ T cell expansion and inflammation within the tumor.
Q5: What are the known toxicities associated with PI3K inhibitors that I should be aware of in my in vivo experiments?
A5: Class-wide toxicities for PI3K inhibitors include hyperglycemia, rash, diarrhea, and colitis.[3][9][10] The specific toxicities can be dependent on the isoform selectivity. For instance, PI3Kα inhibition is often associated with hyperglycemia, while PI3Kδ inhibition can lead to immune-related side effects like colitis.[3][9] Careful monitoring of these parameters in animal models is recommended.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blotting for PI3K Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K, total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation.
Visualizations
References
- 1. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY1082439 | Apoptosis | PI3K | TargetMol [targetmol.com]
- 5. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. Treatment with PI3K inhibitors may cause cancers to become more aggressive and metastatic | EurekAlert! [eurekalert.org]
- 8. onclive.com [onclive.com]
- 9. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Acquired Resistance to BAY-1082439 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals encountering acquired resistance to BAY-1082439, a selective PI3Kα/β/δ inhibitor, in their cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and potentially overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), and delta (δ).[1][2] It also shows activity against mutated forms of PIK3CA.[1][3] By inhibiting these PI3K isoforms, this compound blocks the PI3K/Akt/mTOR signaling pathway, which can lead to the inhibition of tumor cell growth and apoptosis.[4][5] This inhibitor has demonstrated potent activity in tumors with activated PI3Kα and in cancers with a loss of the tumor suppressor PTEN.[6][7]
Q2: My cancer cell line is showing a decreased response to this compound. How can I confirm that it has developed acquired resistance?
A2: Acquired resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. To confirm resistance, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to compare the dose-response curve of your suspected resistant cell line to that of the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value are strong indicators of acquired resistance.
Q3: What are the common molecular mechanisms of acquired resistance to PI3K inhibitors like this compound?
A3: While specific mechanisms can vary between cancer types and cell lines, common mechanisms of acquired resistance to PI3K inhibitors include:
-
Reactivation of the PI3K/Akt/mTOR pathway: This can occur through secondary mutations in the PI3K pathway components or through the loss of negative regulators like PTEN.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the PI3K blockade. A common example is the activation of the MAPK/ERK pathway.
-
Upregulation of receptor tyrosine kinases (RTKs): Increased expression or activation of RTKs such as EGFR, HER2, and IGF-1R can provide an alternative signaling input to reactivate the PI3K pathway or other survival pathways.
-
Genetic alterations of the drug target: Amplification of the PIK3CA or PIK3CB genes can lead to an overproduction of the target protein, requiring higher concentrations of the inhibitor to achieve the same effect.[8]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration. One study has suggested that this compound can down-regulate P-gp and BCRP, but alterations in these transporters remain a potential resistance mechanism.[9]
Q4: I have confirmed acquired resistance in my cell line. What are the initial steps to investigate the underlying mechanism?
A4: A logical first step is to perform a Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. You should compare the protein expression and phosphorylation levels in both the parental and resistant cell lines, with and without this compound treatment. Key proteins to examine include p-Akt (Ser473 and Thr308), p-S6 ribosomal protein, and total levels of Akt and S6. If the pathway remains active in the resistant cells despite treatment, this suggests a mechanism of pathway reactivation.
Troubleshooting Guides
This section provides guidance for common issues encountered when studying acquired resistance to this compound.
Issue 1: Difficulty in Generating a this compound-Resistant Cell Line
| Possible Cause | Suggested Solution |
| Inappropriate Starting Concentration | Begin by determining the IC50 of this compound in your parental cell line. Start the resistance induction protocol with a concentration at or slightly below the IC20 to minimize cell death and allow for adaptation. |
| Drug Instability | This compound, like many small molecules, can degrade over time in culture media. Prepare fresh drug dilutions from a frozen stock for each media change. |
| Slow Development of Resistance | The development of acquired resistance can be a lengthy process, sometimes taking several months.[10] Be patient and continue with a gradual, stepwise increase in drug concentration. |
| Cell Line Heterogeneity | Your parental cell line may contain a mixed population of sensitive and intrinsically resistant cells. Consider single-cell cloning of the parental line to start with a more homogenous population. |
Issue 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the apparent IC50 value. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization solution (e.g., DMSO) and allowing adequate incubation time with gentle shaking. |
| Compound Interference | This compound could potentially interfere with the assay reagents. Run a control with the drug in cell-free media to check for any direct effects on the assay's signal. |
Issue 3: Interpreting Western Blot Results
| Observation | Potential Interpretation & Next Steps |
| p-Akt and p-S6 levels remain high in resistant cells treated with this compound, while they are suppressed in parental cells. | This suggests reactivation of the PI3K pathway. Investigate potential mechanisms such as PIK3CA or PIK3CB amplification by qPCR or FISH, or loss of PTEN expression by Western blot. |
| p-Akt is inhibited, but p-ERK levels are elevated in resistant cells. | This points to the activation of a bypass pathway, likely the MAPK/ERK pathway. Consider co-treatment with a MEK inhibitor to see if sensitivity to this compound is restored. |
| No significant changes in the PI3K pathway between parental and resistant cells. | The resistance mechanism may be independent of the drug's direct target pathway. Investigate other possibilities such as increased drug efflux by performing a rhodamine 123 efflux assay or by Western blotting for P-gp and BCRP. |
Data Presentation: A Case Study of Acquired Resistance
To illustrate the characterization of a resistant cell line, the following tables present hypothetical but realistic data based on published studies of resistance to PI3K inhibitors in a PTEN-null prostate cancer cell line (e.g., PC-3).
Table 1: IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Increase in Resistance |
| PC-3 Parental | 50 | - |
| PC-3 Resistant | 850 | 17 |
Table 2: Relative Phosphorylation of PI3K Pathway Proteins
| Treatment | Cell Line | p-Akt (Ser473) / Total Akt | p-S6 / Total S6 |
| Vehicle (DMSO) | PC-3 Parental | 1.00 | 1.00 |
| This compound (100 nM) | PC-3 Parental | 0.25 | 0.30 |
| Vehicle (DMSO) | PC-3 Resistant | 1.10 | 1.20 |
| This compound (100 nM) | PC-3 Resistant | 0.95 | 1.05 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest (e.g., PC-3)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and dishes
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20.
-
Dose Escalation: When the cells resume a normal growth rate and reach approximately 80% confluency, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this stepwise increase in drug concentration over several months. If significant cell death occurs, maintain the cells at the current concentration until they have adapted.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization and Banking: Characterize the resistant phenotype by determining the new IC50. Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
This protocol details the steps for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: p-Akt (Ser473), p-Akt (Thr308), total Akt, p-S6, total S6, β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed both parental and resistant cells and allow them to adhere overnight. Treat the cells with vehicle (DMSO) or various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting and identifying the mechanism of acquired resistance.
Common Mechanisms of Acquired Resistance
Caption: An overview of common mechanisms leading to acquired resistance to PI3K inhibitors.
References
- 1. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Gastrointestinal Toxicity of PI3K Inhibitors like BAY-1082439
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) toxicity during pre-clinical and clinical research involving the PI3K inhibitor BAY-1082439 and other related compounds.
Understanding this compound and PI3K Signaling
This compound is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha (α), beta (β), and delta (δ) isoforms.[1][2] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is a frequent event in many cancers, making it a key therapeutic target.[7][8] this compound's inhibitory action on PI3Kα, including mutated forms of PIK3CA, and PI3Kβ may lead to tumor cell apoptosis and growth inhibition.[1][7]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common gastrointestinal toxicities associated with PI3K inhibitors?
A1: The most frequently reported GI toxicities with PI3K inhibitors are diarrhea and colitis (inflammation of the colon).[9][10][11] These can range from mild, manageable symptoms to severe, dose-limiting adverse events.[10] Other less common GI side effects may include nausea, decreased appetite, and stomatitis (mouth sores).[12][13]
Q2: What is the likely mechanism behind PI3K inhibitor-induced diarrhea and colitis?
A2: The mechanism is thought to be multifactorial. Inhibition of PI3Kδ in immune cells can disrupt immune homeostasis in the gut, leading to an inflammatory response resembling colitis.[14] Additionally, inhibition of PI3Kα can compromise the integrity of the intestinal epithelial barrier, increasing its permeability and contributing to diarrhea.[2][14]
Q3: What is the reported incidence of diarrhea and colitis with this compound?
A3: Publicly available data from clinical trials specifically detailing the incidence and severity of gastrointestinal adverse events for this compound are limited. A phase 1 dose-escalation study was initiated (NCT01728311), but detailed results on GI toxicity are not yet widely published.[15] However, based on the class effects of PI3K inhibitors, researchers should anticipate and be prepared to manage diarrhea and colitis.[9][10]
Troubleshooting Guide: Managing Gastrointestinal Toxicity
This guide provides a stepwise approach to managing GI toxicity observed during experiments with this compound.
Issue 1: Mild to Moderate Diarrhea (Grade 1-2)
Symptoms: Increase of < 6 stools per day over baseline, not interfering with daily activities.
Recommended Actions:
-
Symptomatic Treatment with Loperamide (B1203769):
-
Dietary Modifications:
-
Advise a bland diet (e.g., BRAT diet: bananas, rice, applesauce, toast).
-
Encourage increased intake of clear fluids (water, broth) to prevent dehydration.
-
Avoid lactose-containing products, alcohol, spicy foods, and high-fat foods.[7]
-
-
Consider Probiotics:
-
Supplementation with probiotics, particularly strains of Lactobacillus and Bifidobacterium, has been shown in some studies to reduce the risk and severity of chemotherapy-induced diarrhea.[16][17][18] The evidence for PI3K inhibitors specifically is still emerging, but it may be a supportive measure to consider.
-
| Management Strategy for Mild/Moderate Diarrhea | Dosage/Instruction | Reference |
| Loperamide | Initial dose: 4 mg, then 2 mg every 4 hours or after each loose stool (max 16 mg/day) | [6][7] |
| Dietary Modification | Bland diet (BRAT), increased clear fluids, avoidance of trigger foods | [7] |
| Probiotics | Varies by product; typically contains Lactobacillus and Bifidobacterium strains | [16][17] |
Issue 2: Severe Diarrhea or Colitis (Grade 3-4)
Symptoms: Increase of ≥ 7 stools per day over baseline, incontinence, interfering with daily activities, and/or symptoms of colitis such as abdominal pain, cramping, and blood in the stool.
Recommended Actions:
-
Interrupt this compound Treatment: Immediately hold the administration of the PI3K inhibitor.[9]
-
Medical Evaluation: It is crucial to rule out infectious causes of diarrhea.
-
Initiate Corticosteroid Therapy:
-
For suspected immune-mediated colitis, oral corticosteroids are the standard of care.
-
Budesonide: A locally acting corticosteroid with high first-pass metabolism, is a preferred option to minimize systemic side effects. A typical starting dose is 9 mg once daily.[19][20][21]
-
Systemic Steroids: In more severe cases, systemic corticosteroids like prednisone (B1679067) may be required.
-
-
Supportive Care:
-
Intravenous hydration may be necessary to correct dehydration and electrolyte imbalances.
-
Continue dietary modifications as for mild/moderate diarrhea.
-
| Management Strategy for Severe Diarrhea/Colitis | Dosage/Instruction | Reference |
| Drug Interruption | Immediately hold this compound | [9] |
| Budesonide | 9 mg orally once daily | [19][20] |
| IV Hydration | As needed to correct dehydration |
Issue 3: Recurrent or Persistent Gastrointestinal Toxicity
Recommended Actions:
-
Dose Reduction: Upon resolution of symptoms, consider re-initiating this compound at a reduced dose.
-
Elemental Diet:
-
Further Investigation:
-
If symptoms persist despite these interventions, further investigation, including endoscopic evaluation and histological analysis of intestinal biopsies, may be warranted to assess the extent of mucosal damage.
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Intestinal Permeability (FITC-Dextran Assay)
This protocol is used to quantify changes in intestinal barrier function in animal models treated with this compound.
-
Animal Preparation: Fast animals for 4-6 hours before the experiment, with free access to water.
-
FITC-Dextran Administration: Administer fluorescein (B123965) isothiocyanate (FITC)-dextran (typically 4 kDa) by oral gavage at a concentration of 60-80 mg/mL.
-
Blood Collection: After 4 hours, collect blood via cardiac puncture or another appropriate method.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Fluorescence Measurement: Measure the fluorescence of the plasma using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Quantification: Calculate the concentration of FITC-dextran in the plasma by comparing the fluorescence to a standard curve of known FITC-dextran concentrations. An increase in plasma FITC-dextran indicates increased intestinal permeability.
Caption: Workflow for the in vivo FITC-dextran intestinal permeability assay.
Protocol 2: Analysis of Gut Microbiome Composition
Changes in the gut microbiome can contribute to GI toxicity. This protocol outlines a general workflow for analyzing these changes.
-
Sample Collection: Collect fecal samples from animals at baseline and at various time points during treatment with this compound. Store samples at -80°C.
-
DNA Extraction: Extract microbial DNA from the fecal samples using a commercially available kit.
-
16S rRNA Gene Sequencing: Amplify the V3-V4 or other variable regions of the 16S rRNA gene by PCR. Sequence the amplicons using a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to identify changes in the microbiome composition associated with this compound treatment.
-
This technical support guide is intended for research purposes and does not constitute medical advice. Researchers should always adhere to institutional guidelines and consult with veterinary or medical professionals for the management of adverse events in animal models and human subjects, respectively.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loperamide (Imodium®) for diarrhea | ChemoExperts [chemoexperts.com]
- 4. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 5. healthsystem.osumc.edu [healthsystem.osumc.edu]
- 6. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. clinicaltrials.stanford.edu [clinicaltrials.stanford.edu]
- 9. onclive.com [onclive.com]
- 10. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Breaking Med [breakingmed.org]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Quantitative systems pharmacology model-based investigation of adverse gastrointestinal events associated with prolonged treatment with PI3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. examine.com [examine.com]
- 17. Effect of probiotic supplementation on chemotherapy- and radiotherapy-related diarrhoea in patients with cancer: an umbrella review of systematic reviews and meta-analyses | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 18. Oral Administration of Probiotics Reduces Chemotherapy-Induced Diarrhea and Oral Mucositis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Outcomes of Budesonide as a Treatment Option for Immune Checkpoint Inhibitor-Related Colitis in Patients with Cancer | MDPI [mdpi.com]
- 20. Budesonide treatment for microscopic colitis from immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oral Budesonide in Oncology: A Novel Approach to Managing Gastrointestinal Immune-Related Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. Elemental Diet: Is it Right for You? [webmd.com]
- 24. fs-marketing-files.s3.amazonaws.com [fs-marketing-files.s3.amazonaws.com]
Technical Support Center: Impact of BAY-1082439 on In Vivo Immune Cell Populations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of BAY-1082439 on immune cell populations in vivo. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the design and execution of experiments involving this PI3Kα/β/δ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the tumor microenvironment?
A1: this compound is a potent inhibitor of Class I PI3K isoforms α, β, and δ. In the context of cancer, particularly in PTEN-null prostate cancer, it reverses the immunosuppressive tumor microenvironment. It achieves this by activating the IFNα/γ signaling pathway within cancer cells, leading to increased production of the chemokines CXCL10 and CCL5. This enhanced chemokine secretion promotes the recruitment and clonal expansion of cytotoxic CD8+ T cells into the tumor.[1] Additionally, this compound has been shown to have a preferential inhibitory effect on regulatory T cells (Tregs).[1]
Q2: What is the recommended in vivo dosing regimen for this compound in mouse models of prostate cancer?
A2: Studies have shown that an intermittent dosing schedule of this compound is effective in overcoming resistance to immune checkpoint therapy. A frequently cited regimen in a Pten-null spontaneous prostate cancer model is a "bullet dose" of 180 mg/kg.[1] It is crucial to note that optimal dosing may vary depending on the specific animal model and experimental goals.
Q3: How does this compound affect B cell populations in the tumor microenvironment?
A3: Due to its inhibitory activity against the PI3Kδ isoform, which is crucial for B-cell receptor signaling, this compound can block B-cell infiltration into the tumor and reduce the release of lymphotoxin. This is significant as lymphotoxin can promote castration-resistant prostate cancer growth.
Q4: Can this compound be combined with other immunotherapies?
A4: Yes, preclinical studies have demonstrated that intermittent treatment with this compound can sensitize PTEN-negative prostate cancer xenografts to anti-PD-1 immunotherapy.[1] By turning "cold" tumors with poor T cell infiltration into "hot," T cell-inflamed tumors, this compound can enhance the efficacy of immune checkpoint inhibitors.[1]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of CD8+ T cell infiltration after this compound treatment. | 1. Suboptimal dosing regimen. 2. Inappropriate timing of tumor analysis. 3. High Treg abundance in the tumor model. 4. Issues with flow cytometry staining or analysis. | 1. Ensure the use of an intermittent, high-dose regimen (e.g., 180 mg/kg) as continuous dosing may not be as effective. 2. Analyze tumors at time points consistent with expected T cell infiltration, typically several days after the last dose. 3. Consider co-staining for Treg markers (e.g., CD4, CD25, FoxP3) to assess their levels. 4. Verify the antibody panel and gating strategy for CD8+ T cells. Include viability dyes to exclude dead cells. |
| High variability in immune cell population data between animals. | 1. Inconsistent tumor growth. 2. Variability in drug administration. 3. Differences in animal age or health status. | 1. Ensure tumors are of a consistent size at the start of treatment. 2. Use precise administration techniques (e.g., oral gavage) and ensure the drug is properly formulated. 3. Use age-matched animals and monitor their health throughout the experiment. |
| Unexpected toxicity or weight loss in treated animals. | 1. Drug formulation issues. 2. Off-target effects of the inhibitor. 3. Sensitivity of the specific animal strain. | 1. Confirm the stability and solubility of the this compound formulation. 2. Monitor animals daily for signs of toxicity and consider reducing the dose or frequency if necessary. 3. Consult literature for known sensitivities of the animal strain being used. |
Quantitative Data
Table 1: Impact of this compound on Immune Cell Populations in a Pten-null Prostate Cancer Model
| Immune Cell Population | Treatment Group | Mean Percentage of CD45+ Cells (Tumor) | Fold Change vs. Vehicle |
| CD8+ T Cells | Vehicle | Data not explicitly provided in a quantitative table in the source material, but described as low. | - |
| This compound (intermittent) | Data not explicitly provided in a quantitative table in the source material, but described as significantly increased. | Increased | |
| Regulatory T Cells (Tregs) | Vehicle | Data not explicitly provided in a quantitative table in the source material. | - |
| This compound (intermittent) | Data not explicitly provided in a quantitative table in the source material, but described as preferentially inhibited. | Decreased | |
| B Cells | Vehicle | Data not explicitly provided in a quantitative table in the source material. | - |
| This compound | Data not explicitly provided in a quantitative table in the source material, but described as reduced infiltration. | Decreased |
Note: While the source material qualitatively describes these changes, specific quantitative tables for in vivo immune cell percentages were not available. Researchers should perform their own quantitative analysis based on the provided protocols.
Experimental Protocols
In Vivo this compound Treatment in a Pten-null Spontaneous Prostate Cancer Model
-
Animal Model: Pten-null spontaneous prostate cancer mouse model.
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration.
-
Dosing Regimen: Administer an intermittent "bullet dose" of 180 mg/kg of this compound via oral gavage. The frequency of administration should be optimized for the specific experimental design, with schedules such as once every few days being a potential starting point.
-
Monitoring: Monitor animal health and tumor growth regularly.
-
Sample Collection: Euthanize mice at predetermined endpoints and collect tumors and spleens for immune cell analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Dissociation: Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
-
Cell Staining:
-
Use a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies targeting various immune cell markers. A recommended panel includes:
-
T Cells: CD45, CD3, CD4, CD8
-
Regulatory T Cells: CD25, FoxP3 (requires intracellular staining)
-
B Cells: CD19, B220
-
Myeloid Cells: CD11b, Gr-1 (Ly6G/Ly6C)
-
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Use appropriate software to gate on live, single cells and then identify specific immune cell populations based on their marker expression.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in remodeling the tumor microenvironment.
Caption: Experimental workflow for assessing the in vivo impact of this compound.
References
Long-term stability of BAY-1082439 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of BAY-1082439 in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
As a solid, this compound is stable for at least two years when stored at -20°C.[1] It is shipped at room temperature, indicating stability for short periods under these conditions.[2]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1][2] For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO and store them in small, single-use aliquots at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles, as moisture in DMSO can lead to compound degradation.
Q3: Can I store this compound solutions at -20°C?
For short-term storage (days to weeks), stock solutions can be stored at -20°C.[2] However, for long-term storage (months to years), -80°C is recommended to minimize degradation.[2][3]
Q4: Is this compound stable in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions and cell culture media has not been extensively reported in publicly available literature. It is crucial to determine its stability under your specific experimental conditions (e.g., pH, temperature, media components). Degradation in aqueous media can be influenced by hydrolysis, oxidation, and adsorption to plasticware.
Long-Term Stability Data in Solution (Hypothetical)
While specific experimental data for this compound is not publicly available, the following table provides a template with hypothetical data to illustrate a typical stability profile of a small molecule inhibitor in various solutions. Researchers should perform their own stability assessments.
| Solvent/Medium | Concentration | Temperature | Time Point | Percent Remaining (Hypothetical) |
| Anhydrous DMSO | 10 mM | -80°C | 6 months | >99% |
| Anhydrous DMSO | 10 mM | -80°C | 12 months | 98% |
| Anhydrous DMSO | 10 mM | -20°C | 1 month | 99% |
| Anhydrous DMSO | 10 mM | -20°C | 3 months | 95% |
| Anhydrous DMSO | 10 mM | 4°C | 1 week | 97% |
| PBS (pH 7.4) | 10 µM | 37°C | 24 hours | 85% |
| RPMI + 10% FBS | 10 µM | 37°C | 24 hours | 90% |
| RPMI + 10% FBS | 10 µM | 37°C | 48 hours | 80% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | The solubility limit of this compound in the aqueous buffer has been exceeded. | - Reduce the final concentration of the compound.- Try serial dilutions instead of a single large dilution step.- Ensure rapid and thorough mixing after adding the stock solution.- Consider the use of biocompatible solubilizing agents, but validate their compatibility with your assay. |
| Loss of compound activity in a cell-based assay over time. | - Degradation in the cell culture medium.- Adsorption to plasticware.- Cellular metabolism of the compound. | - Perform a stability assessment of this compound in your specific cell culture medium at 37°C.- Use low-binding microplates.- Compare compound disappearance in the presence and absence of cells to assess metabolic stability. |
| Inconsistent results between experiments. | - Inconsistent preparation of solutions.- Variable storage times or conditions of solutions.- Repeated freeze-thaw cycles of stock solutions. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or adhere to strict storage guidelines.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound degradation. | - Identify the degradation products to understand the degradation pathway.- Adjust experimental conditions to mitigate degradation (e.g., adjust pH, add antioxidants, protect from light). |
Experimental Protocol: Assessing Solution Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a solution of interest (e.g., aqueous buffer, cell culture medium) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired experimental solution (e.g., PBS, cell culture medium).
-
Dilute the this compound stock solution into the experimental solution to the final working concentration (e.g., 10 µM).
2. Incubation:
-
Aliquot the working solution into multiple, tightly sealed, low-adsorption vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition for analysis. The 0-hour time point serves as the initial concentration reference.
3. Sample Processing:
-
For samples in protein-containing media (e.g., with FBS), precipitate the proteins by adding 2-3 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC/LC-MS Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method. A reverse-phase C18 column is often suitable for small molecule analysis.
-
The mobile phases could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run with a suitable gradient.
5. Data Analysis:
-
Determine the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time for each condition to visualize the stability profile.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in solution.
References
Overcoming experimental variability with BAY-1082439
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with BAY-1082439, a selective PI3Kα/β/δ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), and delta (δ).[1][2] It also demonstrates inhibitory activity against mutated forms of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K.[1][2] By inhibiting these isoforms, this compound blocks the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[2] Its balanced inhibition of PI3Kα and PI3Kβ makes it particularly effective in tumors with PTEN loss.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in an appropriate solvent, such as DMSO, can be stored at -80°C for up to 1 year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is not soluble in water.[3][4] When preparing solutions for in vivo studies, co-solvents and other formulation strategies may be necessary to achieve the desired concentration and bioavailability.
Troubleshooting Guides
In Vitro Assay Variability
Issue: Inconsistent inhibition of p-Akt in Western Blot analysis.
-
Possible Cause 1: Suboptimal sample preparation. Phosphatases in cell lysates can dephosphorylate Akt, leading to a weaker p-Akt signal.
-
Troubleshooting Tip: Always use a lysis buffer supplemented with fresh phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
-
-
Possible Cause 2: Cell line heterogeneity or high cell passage number. The genetic and phenotypic characteristics of cell lines can change over time with increasing passage numbers, potentially altering their sensitivity to PI3K inhibitors.[5]
-
Troubleshooting Tip: Use low-passage cells (ideally <15 passages) for your experiments and regularly perform cell line authentication. Ensure consistent cell densities and growth conditions across experiments.
-
-
Possible Cause 3: Compensatory signaling pathway activation. Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of alternative survival pathways, such as the MET/STAT3 pathway, which can confound results.[6]
-
Troubleshooting Tip: Investigate the activation status of key nodes in other relevant signaling pathways (e.g., MAPK/ERK, STAT3) in your experimental model. Consider co-treatment with inhibitors of these compensatory pathways if necessary.
-
-
Possible Cause 4: Insufficient inhibitor concentration or treatment time. The effective concentration and duration of treatment can vary between cell lines.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound for your specific cell line.
-
Issue: High variability in cell viability assay results (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Troubleshooting Tip: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
-
Possible Cause 2: Edge effects. Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Troubleshooting Tip: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media to minimize evaporation from the inner wells.
-
-
Possible Cause 3: Compound precipitation. this compound has low aqueous solubility and may precipitate in culture media, especially at higher concentrations.
-
Troubleshooting Tip: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration or a different formulation approach, such as pre-complexing with a carrier molecule.
-
In Vivo Experiment Variability
Issue: Inconsistent tumor growth inhibition in animal models.
-
Possible Cause 1: Poor oral bioavailability due to formulation issues. As a poorly water-soluble compound, the absorption of this compound can be highly dependent on the formulation used for oral administration.[7]
-
Troubleshooting Tip: Develop a robust formulation for in vivo studies. This may involve using co-solvents (e.g., PEG400, Tween 80), lipid-based formulations, or creating an amorphous solid dispersion.[7][8] A pilot pharmacokinetic (PK) study is recommended to assess the exposure achieved with a new formulation.[9]
-
-
Possible Cause 2: Pharmacokinetic variability. Factors such as age, sex, and health status of the animals can influence drug metabolism and clearance, leading to variable exposure.
-
Troubleshooting Tip: Use animals of the same age, sex, and from the same vendor for each study. Ensure consistent housing and dietary conditions. For drugs with a short half-life, the timing of dosing and sample collection is critical.
-
-
Possible Cause 3: Batch-to-batch variability of the compound. Inconsistencies in the purity or physical properties of the compound between different batches can affect its in vivo efficacy.[10][11][12]
-
Troubleshooting Tip: Whenever possible, use the same batch of this compound for a complete study. If a new batch must be used, perform a bridging experiment to compare its activity with the previous batch.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PI3Kα | 4.9 |
| PI3Kβ | 15 |
| PI3Kδ | 1 |
| PI3Kγ | 52 |
| mTOR | >1000-fold selectivity vs. PI3Kα/β |
Data compiled from multiple sources.[1][2][4]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Plasma Free Fraction (%) | Vss (L/kg) | Clearance | T₁/₂ (h) |
| Various (tested) | 33-50 | Large | High | Intermediate |
Vss: Volume of distribution at steady state; T₁/₂: Half-life. Data is qualitative as specific numerical values for Vss, Clearance, and T₁/₂ were not consistently available across public sources.[3]
Experimental Protocols
Western Blot for p-Akt (Ser473) Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2, 8, 24 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like GAPDH.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. BAY1082439 | Apoptosis | PI3K | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
Validation & Comparative
A Head-to-Head Comparison of BAY-1082439 and Copanlisib in PTEN-Driven Tumors
For Researchers, Scientists, and Drug Development Professionals
The loss of the tumor suppressor gene PTEN is a frequent event in a variety of cancers, leading to the constitutive activation of the PI3K/AKT/mTOR signaling pathway and promoting tumor growth, proliferation, and survival. This has made the PI3K pathway a critical target for cancer therapy. This guide provides a detailed comparison of two PI3K inhibitors, BAY-1082439 and Copanlisib (B1663552) (BAY 80-6946), with a focus on their activity in PTEN-deficient tumors, supported by preclinical and clinical data.
Executive Summary
This compound is an orally bioavailable and selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1][2] Preclinical studies have demonstrated its high efficacy in PTEN-null prostate cancer models, where it can inhibit tumor progression and induce apoptosis.[1][3] In contrast, Copanlisib is an intravenous pan-class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[4][5] While it has shown activity in various cancer models, clinical trial data in patients with PTEN-loss tumors have not demonstrated significant single-agent anti-tumor activity.[4][6] However, in tumors with co-occurring PIK3CA mutations, Copanlisib's activity appears to be less affected by PTEN loss.[7][8]
Mechanism of Action and Signaling Pathway
Both this compound and Copanlisib target the PI3K pathway, a critical signaling cascade downstream of receptor tyrosine kinases (RTKs) that regulates cell growth, proliferation, and survival. PTEN is a phosphatase that negatively regulates this pathway by converting PIP3 back to PIP2. In PTEN-deficient tumors, the pathway is constitutively active.
This compound's simultaneous inhibition of PI3Kα, β, and δ is thought to be particularly effective in PTEN-null settings. This is because selective inhibition of one isoform can lead to compensatory activation of another, a mechanism that is circumvented by this compound's broader activity.[1][3] Copanlisib's potent inhibition of the α and δ isoforms also effectively blocks the pathway.[5]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor BAY1082439 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study of Copanlisib in Patients With PTEN Loss: Results From NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols Z1G and Z1H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. blog-ecog-acrin.org [blog-ecog-acrin.org]
- 8. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of BAY-1082439 Versus Other Pan-PI3K Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable PI3K inhibitor is a critical decision in advancing cancer research and developing effective therapeutics. This guide provides a comprehensive, data-driven comparison of the pan-PI3K inhibitor BAY-1082439 against other notable pan-PI3K inhibitors: Copanlisib (B1663552), Buparlisib, Idelalisib (B1684644), and Pictilisib. This comparison focuses on their mechanisms of action, preclinical efficacy, and available clinical data to inform discovery and development efforts.
Mechanism of Action and Isoform Selectivity
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Pan-PI3K inhibitors target multiple isoforms of the class I PI3K family (α, β, γ, and δ), though with varying degrees of potency.
This compound is an orally bioavailable and highly selective inhibitor of PI3Kα and PI3Kβ isoforms, and also demonstrates activity against the δ isoform.[1][2] It has shown potent activity in tumors with activated PI3Kα and loss-of-function of the tumor suppressor PTEN.[3] By targeting these specific isoforms, this compound aims to achieve efficacy in tumors reliant on these signaling pathways.
Copanlisib (Aliqopa®) is an intravenous pan-class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[4] This dual inhibition is thought to contribute to its efficacy in both solid tumors and hematological malignancies.
Buparlisib (BKM120) is an oral pan-class I PI3K inhibitor that targets all four isoforms (α, β, γ, and δ).[5][6] Its broad-spectrum inhibition has been evaluated in a wide range of cancers.
Idelalisib (Zydelig®) is an oral inhibitor that is highly selective for the PI3Kδ isoform, which is primarily expressed in hematopoietic cells.[2] This selectivity makes it a targeted therapy for B-cell malignancies.
Pictilisib (GDC-0941) is a potent, oral pan-class I PI3K inhibitor with strong activity against the p110α and p110δ isoforms and more modest activity against the p110β and p110γ isoforms.[7]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition by these pan-PI3K inhibitors.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of this compound against all the other pan-PI3K inhibitors are limited. However, a comparative analysis of their individual preclinical performance provides valuable insights into their potential efficacy.
Biochemical Potency
The following table summarizes the biochemical potency (IC50 values) of the inhibitors against the class I PI3K isoforms.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| This compound | 4.9[2] | 15[2] | - | - |
| Copanlisib | 0.5[4] | 3.7[4] | 6.4[4] | 0.7[4] |
| Buparlisib | 52[1] | 166[1] | 262[1] | 116[1] |
| Pictilisib | 3[7] | 33[7] | 18[7] | 3[7] |
| Idelalisib | - | - | - | 2.5 |
In Vitro and In Vivo Efficacy
This compound has demonstrated potent in vivo activity in preclinical models of prostate and gastric cancer. In a PTEN-null prostate cancer model, this compound inhibited tumor growth.[8] In gastric cancer patient-derived xenograft (PDX) models with PIK3CA mutations or PTEN loss, this compound showed significant tumor growth inhibition (>90%).[9]
Copanlisib has shown preclinical antitumor activity in various solid tumor and hematologic malignancy models.[10] In a head-to-head comparison, copanlisib inhibited the chemotaxis of chronic lymphocytic leukemia (CLL) cells more efficiently than idelalisib.[4]
Buparlisib has demonstrated anti-proliferative effects in various cancer cell lines and in vivo models.[5] However, its clinical development has been hampered by a challenging toxicity profile.
Pictilisib has shown potent inhibition of tumor cell proliferation in preclinical models of breast cancer.[11]
Idelalisib has shown significant preclinical activity in B-cell malignancy models, leading to its clinical development and approval for these indications.[2]
The following is a generalized workflow for assessing the in vivo efficacy of these inhibitors in xenograft models.
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating PI3K Pathway Inhibition by BAY-1082439 Using Phospho-Sequencing: A Comparative Guide
This guide provides a comprehensive comparison of BAY-1082439 with other phosphoinositide 3-kinase (PI3K) inhibitors and details the use of phospho-sequencing to validate its inhibitory effects on the PI3K signaling pathway. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and the PI3K Pathway
This compound is an orally bioavailable inhibitor that selectively targets the class I PI3K alpha (α), beta (β), and delta (δ) isoforms.[1][2][3][4][5] By inhibiting these key enzymes, this compound disrupts the PI3K/Akt/mTOR signaling cascade, which can lead to the apoptosis of tumor cells and the inhibition of tumor growth.[6][1] This inhibitor has shown particular potency in tumors characterized by the loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway.[2][7][8]
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[6][9][10][11][12] Its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[6][11] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 then recruits and activates downstream proteins, most notably the serine/threonine kinase Akt, leading to the activation of mTOR and other effectors that drive cellular growth and survival.[9][11][12]
Comparative Performance of PI3K Inhibitors
This compound exhibits a balanced inhibitory profile against PI3Kα and PI3Kβ, with high selectivity against the mTOR kinase.[8] This profile suggests potential advantages over inhibitors that are more selective for a single isoform, especially in tumors with complex genetic alterations. The table below summarizes the in vitro inhibitory activity (IC50) of this compound compared to other notable PI3K inhibitors.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | Key Characteristics |
| This compound | 4.9 nM[8] | 15 nM[8] | 1 nM[3] | 52 nM[3] | Orally bioavailable, balanced PI3Kα/β/δ inhibitor.[2][5] |
| Copanlisib (BAY 80-6946) | Strong PI3Kα inhibitor[7][8] | - | - | - | Intravenously dosed, potent PI3Kα inhibitor.[13][8] |
| LY294002 | 0.5 µM[14] | 0.97 µM[14] | 0.57 µM[14] | - | Broad-spectrum PI3K inhibitor.[14] |
Validating Pathway Inhibition with Phospho-Sequencing
Phospho-sequencing is a powerful technique that allows for the quantitative analysis of protein phosphorylation at a single-cell level.[15][16][17] This method can be employed to directly assess the on-target effects of PI3K inhibitors like this compound by measuring changes in the phosphorylation status of downstream pathway components.
Upon effective inhibition of PI3K by this compound, a significant decrease in the phosphorylation of key downstream targets is expected. These include:
-
Phospho-Akt (p-Akt): A direct substrate of the PI3K pathway, the phosphorylation of Akt at sites such as Ser473 and Thr308 is a hallmark of pathway activation.[11][12][18] A reduction in p-Akt levels serves as a primary indicator of PI3K inhibition.
-
Phospho-S6 Ribosomal Protein (p-S6): A downstream effector of the mTORC1 complex, the phosphorylation of S6 is a reliable marker of mTORC1 activity and, by extension, PI3K pathway activation.
Experimental Protocol: Phospho-Sequencing
The following is a generalized protocol for a phospho-sequencing experiment to validate PI3K pathway inhibition. This protocol is adapted from established methods and may require optimization based on the specific cell type and experimental conditions.[15][16][17]
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., PTEN-null prostate cancer cells) to the desired confluency.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle-treated control group.
2. Cell Fixation and Permeabilization:
-
Harvest and dissociate cells into a single-cell suspension.
-
Fix the cells with 1% formaldehyde (B43269) to preserve cellular structures and phosphorylation states.
-
Permeabilize the cells using a gentle detergent-based buffer (e.g., 0.1% NP-40) to allow antibody access to intracellular targets.
3. Antibody Staining:
-
Stain the fixed and permeabilized cells with a pool of DNA-barcoded antibodies. The antibody panel should include antibodies specific for:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Phospho-S6 Ribosomal Protein
-
Total Akt and Total S6 (for normalization)
-
Cell surface markers for cell identification (if using a mixed population)
-
4. Single-Cell Library Preparation:
-
Process the antibody-stained cells using a single-cell platform, such as the 10x Genomics scATAC-seq or Multiome kit, following the manufacturer's instructions with necessary modifications for phospho-seq.[15][19]
5. Sequencing:
-
Sequence the resulting antibody-derived tag (ADT) libraries on a compatible next-generation sequencing platform.
6. Data Analysis:
-
Process the sequencing data to demultiplex cells and quantify the ADT counts for each antibody in each cell.
-
Normalize the phospho-protein counts to the corresponding total protein counts.
-
Compare the normalized phospho-protein levels between this compound-treated and vehicle-treated cells to determine the extent of pathway inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. BAY1082439 | Apoptosis | PI3K | TargetMol [targetmol.com]
- 6. Facebook [cancer.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. phospho-seq.com [phospho-seq.com]
- 16. researchgate.net [researchgate.net]
- 17. Phospho-seq: Integrated, multi-modal profiling of intracellular protein dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. phospho-seq.com [phospho-seq.com]
Head-to-head comparison of BAY-1082439 and Alpelisib in PIK3CA models
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, BAY-1082439 and Alpelisib (B612111), with a focus on their activity in preclinical models driven by PIK3CA mutations. While direct head-to-head studies are limited, this document synthesizes available data to offer a comparative overview of their biochemical and cellular activities, isoform selectivity, and in vivo efficacy.
Executive Summary
Alpelisib (Piqray®), a potent and selective inhibitor of the p110α catalytic subunit of PI3K, is an approved therapeutic for HR+/HER2- advanced breast cancer harboring PIK3CA mutations.[1] Its high specificity for the alpha isoform is a key attribute.[1] In contrast, this compound is a selective and balanced inhibitor targeting the α, β, and δ isoforms of PI3K.[2][3] Preclinical data suggest this compound is particularly effective in tumors with PTEN loss and also demonstrates activity against mutated forms of PIK3CA.[4][5][6][7][8] This guide will delve into the available data to provide a comparative analysis of these two inhibitors.
Data Presentation
Table 1: Biochemical Activity of this compound and Alpelisib Against PI3K Isoforms
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Data Source |
| This compound | 4.9 | 15 | 1 | 52 | >1000 | [2][4][6][8] |
| Alpelisib | 5 | 1200 | 290 | 250 | - | [9] |
Disclaimer: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vitro Cellular Activity of this compound and Alpelisib in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | PIK3CA/PTEN Status | IC50 (µM) | Data Source |
| This compound | KPL4 | Breast Cancer | PIK3CA mut, HER2+ | Not specified, potent activity reported | [4] |
| HEC-1A | Endometrial Cancer | PIK3CA mut | Not specified, induced tumor stasis | [4] | |
| HEC-1B | Endometrial Cancer | PTEN del | Not specified, induced tumor stasis | [4] | |
| PC3 | Prostate Cancer | PTEN null | More effective than PI3Kα or PI3Kβ selective inhibitors at 0.1-1 µM | [6] | |
| LNCaP | Prostate Cancer | PTEN null | More effective than PI3Kα or PI3Kβ selective inhibitors at 0.1-1 µM | [6] | |
| Alpelisib | KPL4 | Breast Cancer | PIK3CA mut, HER2+ | Most sensitive among tested HER2+ lines | [10] |
| HCC1954 | Breast Cancer | PIK3CA mut, HER2+ | Dose-dependent inhibition | [10][11] | |
| T47D | Breast Cancer | PIK3CA mut, ER+ | IC50 >10-fold lower than in FGFR1 overexpressing cells | [12] | |
| Canine HSA (JuA1) | Hemangiosarcoma | PIK3CA mut (H1047R) | 11.26 (48h), 7.39 (72h) | [10] | |
| Canine HSA (JuB4) | Hemangiosarcoma | PIK3CA mut (H1047L) | 19.62 (48h), 18.23 (72h) | [10] |
Disclaimer: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions and methodologies.
Table 3: In Vivo Efficacy of this compound and Alpelisib in Xenograft Models
| Compound | Tumor Model | Key Findings | Dosing | Data Source |
| This compound | KPL4 (PIK3CAmut, HER2+) | Tumor regression | Not specified | [4] |
| HEC-1A (PIK3CAmut) | Tumor stasis | Not specified | [4] | |
| HEC-1B (PTENdel) | Tumor stasis | Not specified | [4] | |
| PTEN-null prostate cancer | Prevents progression | 75 mg/kg, p.o., daily | [6] | |
| Alpelisib | HCC1954 (PIK3CA mut, HER2+) | Delayed tumor growth | Not specified | [10][11] |
| MCF10A-PIK3CAH1047R | Prevented cancer formation | 50 mg/kg | [13] |
Disclaimer: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions and animal models.
Experimental Protocols
In Vitro PI3K Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
Test compounds (this compound, Alpelisib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and lipid substrate (PIP2) to the wells of a 384-well plate containing the kinase buffer.
-
Add the diluted test compounds to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[14][15][16][17][18]
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the effect of inhibitors on cancer cell proliferation.[1][19][20][21]
Materials:
-
PIK3CA-mutant cancer cell lines (e.g., KPL4, T47D, HCC1954)
-
Complete cell culture medium
-
Test compounds (this compound, Alpelisib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[1][19][20][21]
Western Blot Analysis of PI3K Pathway
This protocol is for analyzing the phosphorylation status of key proteins in the PI3K signaling pathway.[22][23][24][25][26]
Materials:
-
PIK3CA-mutant cancer cell lines
-
Test compounds (this compound, Alpelisib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[22][23][24][25][26]
Tumor Xenograft Study in Mice
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of the inhibitors.[27][28][29][30][31]
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
PIK3CA-mutant cancer cell lines
-
Matrigel (optional)
-
Test compounds (this compound, Alpelisib) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells), optionally mixed with Matrigel, into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).[27][28][29][30][31]
Mandatory Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
References
- 1. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. BAY1082439 | Apoptosis | PI3K | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 15. merckmillipore.com [merckmillipore.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Measuring proliferation in breast cancer: practicalities and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 28. benchchem.com [benchchem.com]
- 29. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 30. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mouse xenograft tumor model [bio-protocol.org]
Cross-reactivity of BAY-1082439 with other kinase families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of BAY-1082439, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms. The data presented herein is intended to provide researchers with the necessary information to evaluate its potential for target-specific research and therapeutic development.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor targeting the alpha (α), beta (β), and delta (δ) isoforms of PI3K.[1][2][3][4] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[5] this compound has demonstrated potent activity in tumor models with activated PI3Kα and loss of PTEN, a tumor suppressor that negatively regulates the PI3K pathway.[2][6]
Kinase Inhibition Profile
The primary targets of this compound are the class I PI3K isoforms. Its inhibitory activity has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| PI3Kα | 4.9 | [1][2][3][6] |
| PI3Kβ | 15 | [1][2][3][6] |
| PI3Kδ | 1 | [7] |
| PI3Kγ | 52 | [7] |
| mTOR | >10,000 | [1][2][3][6] |
Note: The data indicates that this compound is a highly potent inhibitor of PI3Kα, β, and δ, with a slightly lower potency for the γ isoform. Importantly, it displays over 1000-fold selectivity against the mammalian target of rapamycin (B549165) (mTOR) kinase, another key component of the PI3K signaling pathway.[1][2][3][6]
Cross-reactivity with other Kinase Families
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is essential to visualize its position in the PI3K/Akt/mTOR signaling pathway and the general workflow for assessing its kinase selectivity.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
The following is a representative protocol for a biochemical assay to determine the IC50 of a PI3K inhibitor, based on common methodologies such as Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To determine the in vitro inhibitory potency of this compound against a specific PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα/p85α)
-
This compound
-
ATP
-
PIP2 (phosphatidylinositol-4,5-bisphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, and Streptavidin-XL665)
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Reaction:
-
Add a small volume (e.g., 2 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme solution to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents to the wells.
-
Incubate the plate at room temperature for the recommended time to allow for the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective inhibitor of PI3K isoforms α, β, and δ, with significantly lower activity against the γ isoform and negligible activity against mTOR. This selectivity profile makes it a valuable tool for investigating the specific roles of these PI3K isoforms in cellular signaling and disease. While its cross-reactivity against a broader range of kinase families is not extensively documented in publicly available sources, its high potency and selectivity within the PI3K family are well-established. Researchers utilizing this compound should be aware of its specific inhibitory profile and consider its potential effects in the context of the PI3K/Akt/mTOR signaling pathway.
References
Navigating the Landscape of PI3K Inhibition: A Comparative Guide to Biomarkers for BAY-1082439 Therapy
For researchers, scientists, and drug development professionals, the quest for predictive biomarkers is paramount to unlocking the full potential of targeted therapies. This guide provides a comprehensive comparison of biomarkers for predicting response to BAY-1082439, a selective PI3Kα/β/δ inhibitor, in the context of other PI3K pathway inhibitors. While clinical data for this compound remains limited, extensive preclinical evidence and clinical findings for other agents in this class offer valuable insights into patient stratification strategies.
This compound is a potent and selective oral inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ, including mutated forms of PIK3CA.[1] Its mechanism of action centers on the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[1] Preclinical studies have demonstrated that this compound is particularly effective in tumors harboring specific genetic alterations, most notably activating mutations in the PIK3CA gene and loss of function of the tumor suppressor PTEN.[2][3]
Comparative Efficacy of PI3K Inhibitors in Biomarker-Defined Populations
To provide a clear comparison, the following table summarizes the available data on the efficacy of this compound in preclinical models and the clinical performance of other PI3K inhibitors in patients stratified by key biomarkers. It is crucial to note the distinction between the preclinical nature of the this compound data and the clinical data available for approved or investigational PI3K inhibitors.
| Drug | Biomarker | Cancer Type (Setting) | Efficacy Endpoint | Biomarker-Positive Response | Biomarker-Negative Response | Source(s) |
| This compound | PIK3CA mutation | Gastric Cancer (Preclinical Xenograft) | Tumor Growth Inhibition | >90% | Not Reported | [4] |
| PTEN loss | Prostate Cancer (Preclinical Xenograft) | Tumor Growth Inhibition | Significant inhibition | Less effective | [5][6] | |
| Alpelisib | PIK3CA mutation | HR+/HER2- Advanced Breast Cancer (Clinical, SOLAR-1) | Median Progression-Free Survival (PFS) | 11.0 months | 5.7 months | [7] |
| HR+/HER2- Advanced Breast Cancer (Clinical, SOLAR-1) | Overall Response Rate (ORR) | 26.6% | 12.8% | [7] | ||
| Copanlisib | PTEN loss (by IHC) | Various Solid Tumors (Clinical, NCI-MATCH Z1G) | Objective Response Rate (ORR) | 0% | Not Applicable | [8][9][10] |
| PTEN deleterious mutation | Various Solid Tumors (Clinical, NCI-MATCH Z1H) | Objective Response Rate (ORR) | 3.4% | Not Applicable | [8][9][10] | |
| Buparlisib | PIK3CA mutation | HR+/HER2- Advanced Breast Cancer (Clinical) | Clinical Benefit Rate | Not predictive of response | Not predictive of response | [11] |
| PTEN loss | HR+/HER2- Advanced Breast Cancer (Clinical) | Clinical Benefit Rate | Associated with poor outcomes | Not Applicable | [11] |
Signaling Pathway and Biomarker-Guided Therapy Workflow
The diagrams below, generated using Graphviz, illustrate the PI3K/Akt/mTOR signaling pathway and a generalized workflow for biomarker-guided patient selection for PI3K inhibitor therapy.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cotargeting the Cell-Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ Inhibitor BAY1082439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase II Study of Copanlisib in Patients With PTEN Loss: Results From NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols Z1G and Z1H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
Independent Validation of BAY-1082439: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on BAY-1082439, a selective phosphoinositide 3-kinase (PI3K) inhibitor, with independent validation data and other alternative PI3K inhibitors. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed research and development decisions.
This compound is an orally bioavailable small molecule that selectively inhibits the alpha (α), beta (β), and delta (δ) isoforms of PI3K.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various solid tumors, making it a key target for anti-cancer therapies.[2] Initial preclinical data on this compound, presented by Liu et al. in 2012, highlighted its potent and balanced activity against PI3Kα and PI3Kβ, with particular efficacy in tumor models with activated PI3Kα and loss of the tumor suppressor PTEN.[2] Subsequent independent research, notably by Zou et al. in 2018, has not only validated these initial findings but also expanded our understanding of this compound's mechanism of action, particularly its impact on the tumor microenvironment.[3]
Comparative Analysis of In Vitro Efficacy
Independent studies have confirmed the potent and selective inhibitory activity of this compound against PI3K isoforms. The initial findings reported IC50 values of 4.9 nM and 15.0 nM for PI3Kα and PI3Kβ, respectively, with over 1000-fold selectivity against mTOR kinase.[2] The study by Zou et al. further demonstrated that this compound is more effective at inhibiting the growth of PTEN-null prostate cancer cell lines (PC3 and LNCaP) than selective inhibitors of PI3Kα (BYL-719) or PI3Kβ (TGX-221) alone. This suggests that the dual inhibition of both isoforms is critical in tumors with PTEN loss.[3]
| Compound | Target(s) | IC50 (nM) - PI3Kα | IC50 (nM) - PI3Kβ | IC50 (nM) - PI3Kδ | Cell Line | Key Findings | Reference |
| This compound | PI3Kα/β/δ | 4.9 | 15.0 | Not specified in initial abstract | PC3, LNCaP (PTEN-null) | More effective than single-isoform inhibitors in PTEN-null cells. | [2][3] |
| BYL-719 (Alpelisib) | PI3Kα | - | - | - | PC3, LNCaP (PTEN-null) | Less effective than this compound in PTEN-null cells. | [3] |
| TGX-221 | PI3Kβ | - | - | - | PC3, LNCaP (PTEN-null) | Less effective than this compound in PTEN-null cells. | [3] |
| Copanlisib (BAY 80-6946) | PI3Kα/δ | - | - | - | PC3, HEC-1B (PTEN-driven) | This compound showed clear advantages in PTEN/PI3Kβ-driven tumor models. | [4] |
In Vivo Efficacy in Preclinical Models
The initial in vivo data demonstrated that this compound induced tumor regression in a PIK3CA-mutant and HER2-positive breast cancer model (KPL4) and tumor stasis in PTEN-deleted (HEC-1B) and PIK3CA-mutant (HEC-1A) endometrial cancer models.[2] The independent study by Zou et al. focused on PTEN-null prostate cancer models and showed that this compound effectively prevents tumor progression.[5] Their research also uniquely highlighted the role of this compound in modulating the tumor microenvironment by blocking B-cell infiltration and lymphotoxin release, which are factors that promote castration-resistant growth.[5]
| Model | Compound | Dosing | Key Findings | Reference |
| KPL4 xenograft (PIK3CAmut, HER2+) | This compound | Not specified | Tumor regression | [2] |
| HEC-1B xenograft (PTENdel) | This compound | Not specified | Tumor stasis | [2] |
| HEC-1A xenograft (PIK3CAmut) | This compound | Not specified | Tumor stasis | [2] |
| PTEN-null prostate cancer mouse model | This compound | 75 mg/kg, p.o. daily | Prevents tumor progression, blocks B-cell infiltration | [1][5] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of the PI3K signaling pathway, which leads to decreased phosphorylation of the downstream effector Akt. This, in turn, affects cell growth, proliferation, and survival.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
A typical experimental workflow to validate the efficacy of this compound involves in vitro cell-based assays and in vivo animal models.
Caption: Experimental workflow for validating the efficacy of this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed PTEN-null prostate cancer cells (e.g., PC3, LNCaP) in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, BYL-719, and TGX-221 for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Western Blot for Phospho-Akt (p-Akt)
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities to determine the ratio of p-Akt to total Akt.[6][7]
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject PTEN-null prostate cancer cells (e.g., PC3) into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment groups and administer this compound (e.g., 75 mg/kg) or vehicle control orally once daily.[1]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for p-Akt and markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
Independent research has successfully validated the initial findings for this compound as a potent inhibitor of PI3Kα and PI3Kβ. Furthermore, subsequent studies have provided a deeper understanding of its superior efficacy in PTEN-null cancers by demonstrating the importance of dual isoform inhibition and its impact on the tumor microenvironment. The provided data and protocols offer a solid foundation for researchers to design and interpret further studies on this compound and to compare its performance with other PI3K pathway inhibitors.
References
A Comparative Analysis of BAY-1082439: A Balanced PI3Kα/β Inhibitor
Guide for Researchers and Drug Development Professionals
BAY-1082439 is an orally bioavailable inhibitor that potently and selectively targets the alpha (α) and beta (β) isoforms of class I phosphoinositide 3-kinase (PI3K).[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various solid tumors, driving tumor cell growth, survival, and resistance to therapy.[1] The PI3Kα isoform is often activated by mutations in the PIK3CA gene, one of the most highly mutated oncogenes.[1] Conversely, signaling through the PI3Kβ isoform becomes critical in cancers characterized by the loss of the tumor suppressor PTEN.[1][2]
This guide provides a comparative analysis of this compound's effects on PI3Kα and PI3Kβ, presenting key experimental data, methodologies, and its standing relative to other PI3K inhibitors. The compound's balanced inhibition profile offers a unique therapeutic strategy for tumors reliant on either or both of these key signaling nodes.[3][4]
Data Presentation: Inhibitory Profile
This compound exhibits a balanced inhibitory profile against PI3Kα and PI3Kβ, with an IC50 ratio of approximately 1:3.[3][4][5][6] This contrasts with other inhibitors like Copanlisib (BAY 80-6946), which shows a stronger preference for the PI3Kα isoform.[7][8] The compound is highly selective against mTOR kinase (>1000-fold).[2][3][4][5][6]
Table 1: Comparative Inhibitory Activity (IC50, nM) of PI3K Inhibitors
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Reference |
| This compound | 4.9 nM | 15 nM | 1 nM | 52 nM | [2][3][9] |
| Copanlisib (BAY 80-6946) | 0.5 nM | 3.7 nM | 0.7 nM | 6.4 nM | [7][8][10][11] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the catalytic activity of PI3Kα and PI3Kβ, which are responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action blocks the downstream activation of key signaling proteins, notably AKT, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparative Performance and Experimental Data
The balanced PI3Kα/β inhibition by this compound is particularly effective in tumor models with different genetic backgrounds.
-
In PIK3CA-Mutant Models: Like other PI3Kα inhibitors, this compound shows potent activity in models with activating PIK3CA mutations (e.g., KPL4, HEC-1A).[3][4]
-
In PTEN-Loss Models: Crucially, this compound demonstrates a significant advantage in tumors with PTEN loss, where PI3Kβ signaling is predominant.[2] It is more effective than highly selective PI3Kα or PI3Kβ inhibitors alone in blocking the growth of PTEN-null prostate cancer cells (PC3, LNCaP).[5][6][9]
-
In Vivo Efficacy: In xenograft models driven by PTEN loss (e.g., PC3, HEC-1B), this compound showed clear advantages over the potent PI3Kα inhibitor Copanlisib (BAY 80-6946) when both were compared at their maximum tolerated doses.[2][3][4] It effectively prevents the progression of Pten-null prostate cancer in mouse models.[6][12]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | Effect of this compound |
| PC3, LNCaP | Prostate | PTEN-null | Potent inhibition of cell growth, G1/S arrest, apoptosis[3][13] |
| KPL4, BT474 | Breast | PIK3CA-mutant, HER2+ | Potent inhibition of proliferation[3][4] |
| HEC-1B | Endometrial | PTEN-null | Tumor stasis in xenograft models[3][4] |
Experimental Protocols
The following section details the generalized methodologies used to characterize the activity of this compound.
1. Biochemical Kinase Assays (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified PI3K isoforms.
-
Protocol:
-
Recombinant human PI3K isoforms (α, β, δ, γ) are incubated in a reaction buffer containing PIP2 substrate and ATP.
-
A serial dilution of this compound (or control compound) is added to the reaction wells.
-
The kinase reaction is initiated and allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the amount of PIP3 produced is quantified, typically using a luminescence-based assay where light output is proportional to the amount of ATP remaining.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
2. Cellular Proliferation Assay
-
Objective: To measure the effect of this compound on the growth of cancer cell lines.
-
Protocol:
-
Cancer cells (e.g., PC3, KPL4) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for 72 hours.[5][6]
-
Cell viability is assessed using reagents like MTT or resazurin, which are converted into a colored or fluorescent product by metabolically active cells.
-
Absorbance or fluorescence is measured using a plate reader, and the concentration required to inhibit growth by 50% (GI50) is determined.
-
3. Western Blot for Pathway Modulation (p-AKT)
-
Objective: To confirm that this compound inhibits the PI3K pathway within cells by measuring the phosphorylation of the downstream effector AKT.
-
Protocol:
-
Cells are treated with this compound for a specified time (e.g., 2-24 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT (as a loading control).
-
After incubation with a secondary antibody, the signal is detected using chemiluminescence. A reduction in the p-AKT/total AKT ratio indicates pathway inhibition.[3]
-
4. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Human tumor cells (e.g., PC3) are subcutaneously implanted into immunocompromised mice.
-
Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally (p.o.), often on a once-daily (QD) schedule (e.g., 75 mg/kg).[6][9]
-
Tumor volume is measured regularly with calipers. Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT) to confirm target engagement in vivo.[3]
-
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BAY1082439 | Apoptosis | PI3K | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Copanlisib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medchemexpress.com [medchemexpress.com]
Unlocking Synergistic Lethality: A Comparative Guide to Combining BAY-1082439 with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly focused on combination strategies that exploit tumor-specific vulnerabilities. One promising avenue is the synergistic pairing of inhibitors that target distinct but interconnected cellular pathways. This guide provides a comprehensive assessment of the potential synergistic effects of BAY-1082439, a potent and selective PI3Kα/β/δ inhibitor, with PARP (Poly (ADP-ribose) polymerase) inhibitors. While direct experimental data on the combination of this compound and PARP inhibitors is emerging, this guide draws upon extensive preclinical and clinical evidence from studies combining other PI3K inhibitors with PARP inhibitors to provide a robust, data-driven comparison and a strong rationale for this therapeutic strategy.
The Rationale for Synergy: Intersecting Pathways in DNA Repair and Cell Survival
This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[1][2] PARP inhibitors, on the other hand, function by blocking the repair of single-strand DNA breaks. In tumors with pre-existing defects in homologous recombination (HR), a major pathway for double-strand DNA break repair, the inhibition of PARP leads to the accumulation of cytotoxic DNA damage and cell death, a concept known as synthetic lethality.
Recent research has unveiled a significant crosstalk between the PI3K and DNA damage response (DDR) pathways. Inhibition of the PI3K pathway has been shown to downregulate the expression of key HR proteins, including BRCA1 and RAD51.[2][3] This PI3K inhibitor-induced "BRCAness" can render cancer cells, even those with wild-type BRCA genes, susceptible to the synthetic lethal effects of PARP inhibitors. This creates a powerful rationale for combining this compound with a PARP inhibitor to induce a synergistic anti-tumor response.
Quantitative Analysis of Synergy: PI3K and PARP Inhibitor Combinations
The synergistic interaction between two drugs can be quantitatively assessed using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The following tables summarize preclinical data from studies combining the PI3K inhibitor BKM120 with the PARP inhibitor olaparib (B1684210) in various cancer cell lines.
| Cell Line | Cancer Type | PIK3CA Status | BRCA Status | BKM120 IC50 (μM) | Olaparib IC50 (μM) | Combination Index (CI) at 50% Fraction Affected (Fa) | Reference |
| SKOV3 | Ovarian Cancer | Mutant | Wild-Type | ~1.5 | >10 | < 1 (Synergistic) | [4] |
| HEYA8 | Ovarian Cancer | Mutant | Wild-Type | ~1.0 | >10 | < 1 (Synergistic) | [4] |
| IGROV1 | Ovarian Cancer | Mutant | Wild-Type | ~2.0 | ~5.0 | < 1 (Synergistic) | [4] |
| OVCA433 | Ovarian Cancer | Wild-Type | Wild-Type | ~1.2 | >10 | < 1 (Synergistic) | [2] |
| OVCAR5 | Ovarian Cancer | Wild-Type | Wild-Type | ~1.8 | >10 | < 1 (Synergistic) | [2] |
| OVCAR8 | Ovarian Cancer | Wild-Type | Wild-Type | ~1.5 | >10 | < 1 (Synergistic) | [2] |
Table 1: In Vitro Synergy of PI3K and PARP Inhibitors in Ovarian Cancer Cell Lines.
| Outcome Measure | BKM120 Alone | Olaparib Alone | BKM120 + Olaparib | p-value | Reference |
| Tumor Growth Inhibition (in vivo) | Significant | Moderate | Strongly Synergistic | <0.05 | [5][6] |
| DNA Damage (γH2AX foci) | Increased | Increased | Significantly Increased | <0.05 | [3] |
| Apoptosis | Modest Increase | Modest Increase | Substantial Increase | <0.05 | [4] |
Table 2: Summary of Preclinical In Vivo and Mechanistic Outcomes.
Visualizing the Molecular Mechanisms and Experimental Workflow
To better understand the underlying biology and the methods used to assess synergy, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Proposed mechanism of synergy between this compound and PARP inhibitors.
Caption: A typical experimental workflow for assessing synergy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of synergy between PI3K and PARP inhibitors.
Cell Viability and Synergy Analysis
-
Objective: To determine the cytotoxic effects of individual drugs and their combination and to quantify the level of synergy.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the PARP inhibitor.
-
Treatment: Treat cells with increasing concentrations of each drug alone and in combination at a constant ratio (e.g., based on their IC50 values). Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CCK-8 or MTS) to each well and incubate as per the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy.
-
-
Western Blot Analysis for Protein Expression
-
Objective: To assess the impact of the drug combination on key proteins in the PI3K and DNA damage response pathways.
-
Protocol:
-
Cell Lysis: Treat cells with the drugs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) and then incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, BRCA1, RAD51, γH2AX, and a loading control like β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for DNA Damage Foci
-
Objective: To visualize and quantify DNA double-strand breaks (via γH2AX) and the recruitment of HR repair proteins (via RAD51).
-
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the drugs.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Blocking and Primary Antibody Incubation: Block with a suitable buffer and incubate with primary antibodies against γH2AX and/or RAD51.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.
-
Conclusion and Future Directions
The convergence of evidence strongly suggests that combining a PI3K inhibitor like this compound with a PARP inhibitor is a highly promising therapeutic strategy. The ability of PI3K inhibitors to induce a "BRCA-like" state in cancer cells, thereby sensitizing them to PARP inhibition, opens up new avenues for treating a broader range of tumors beyond those with inherent HR deficiencies. The preclinical data from studies with other PI3K inhibitors demonstrate significant synergy, providing a solid foundation for the clinical investigation of the this compound and PARP inhibitor combination. Future studies should focus on direct in vitro and in vivo testing of this specific combination to confirm the synergistic effects and to identify predictive biomarkers to guide patient selection. This data-driven approach will be crucial for translating the promise of this combination therapy into tangible clinical benefits for cancer patients.
References
- 1. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors | Dana-Farber Cancer Institute [dana-farber.org]
- 2. Combined inhibition of PI3K and PARP is effective in the treatment of ovarian cancer cells with wild-type PIK3CA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Reproducibility of In Vivo Efficacy Studies with BAY-1082439: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of BAY-1082439, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor, with a focus on its performance in preclinical cancer models. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for further investigation and development.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
This compound is a highly selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms, key components of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting these specific PI3K isoforms, this compound aims to disrupt these cancer-promoting processes.
In Vivo Efficacy Data
The following tables summarize the quantitative data from in vivo studies evaluating the efficacy of this compound in various cancer models.
Table 1: Efficacy of this compound Monotherapy in Prostate Cancer Models
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| LNCaP Human Prostate Cancer (Bone Metastasis) | Male NOD SCID Mice | 75 mg/kg this compound daily for 6 weeks | 67.4% reduction in tumor growth | [3] |
| PC-3 Human Prostate Cancer Xenograft | Not Specified | Not Specified | Significant inhibition of tumor growth | |
| Genetically Engineered Mouse Model (PTEN-null) | CP Mice | 75 mg/kg this compound daily | Significant reduction in Ki67-positive cells |
Table 2: Efficacy of this compound in Breast Cancer Models
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| 4T1 Metastatic Breast Cancer | Not Specified | 75 mg/kg this compound daily | 67% reduction in whole-body tumor burden | [2] |
| KPL4 Breast Tumor Xenograft | Not Specified | Not Specified | Tumor regression |
Table 3: Efficacy of this compound in Gastric Cancer Models
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Patient-Derived Xenografts (PDX) | Not Specified | Not Specified | >90% tumor growth inhibition in sensitive models |
Table 4: Efficacy of this compound in Combination Therapy
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| LNCaP Human Prostate Cancer (Bone Metastasis) | Male NOD SCID Mice | 75 mg/kg this compound daily + Radium-223 for 6 weeks | 89% reduction in tumor growth; 60% of animals with no detectable tumors | [3] |
Comparison with an Alternative PI3K Inhibitor: Copanlisib (BAY 80-6946)
While direct quantitative head-to-head in vivo data is not extensively published, preclinical abstracts suggest that this compound demonstrates "clear advantages" over the PI3Kα/δ inhibitor Copanlisib (BAY 80-6946) in PTEN/PI3Kβ-driven tumor models. This suggests that the broader inhibition profile of this compound, which includes PI3Kβ, may be more effective in tumors where this isoform is a key driver of oncogenesis.
Experimental Protocols
Prostate Cancer Bone Metastasis Model (LNCaP)
-
Cell Line: LNCaP human prostate cancer cells.
-
Animal Model: Male NOD SCID mice.
-
Tumor Induction: Inoculation of LNCaP cells into the tibia.
-
Treatment: Initiated six weeks after cell inoculation.
-
Efficacy Assessment: Tumor growth was monitored and compared to a vehicle control group.
Metastatic Breast Cancer Model (4T1)
-
Cell Line: 4T1 murine metastatic breast cancer cells.
-
Animal Model: Not specified in the available abstract.
-
Treatment:
-
Monotherapy: 75 mg/kg this compound administered orally, daily.[2]
-
-
Efficacy Assessment: Whole-body tumor burden was assessed.[2]
Conclusion
The available in vivo data demonstrate that this compound is a potent inhibitor of tumor growth in various preclinical models of prostate, breast, and gastric cancer. Its efficacy is particularly noteworthy in PTEN-deficient tumors and in combination with other anti-cancer agents like Radium-223. The broader inhibitory profile of this compound against PI3Kα, β, and δ may offer an advantage over more isoform-selective inhibitors in certain contexts. The detailed experimental protocols provided in this guide aim to enhance the reproducibility of these findings and support further research into the therapeutic potential of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of BAY-1082439: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like BAY-1082439 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly detailed, adherence to established best practices for chemical waste management is essential. This guide provides a comprehensive framework for the safe disposal of this compound, grounded in general laboratory safety principles and information extrapolated from available data on the compound.
Key Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known characteristics of this compound.
| Property | Value |
| CAS Number | 1375469-38-7[1][2][3] |
| Molecular Formula | C₂₅H₃₀N₆O₅[1] |
| Formula Weight | 494.6 g/mol [1] |
| Appearance | White to off-white solid powder[4] |
| Purity | ≥98%[1][2] |
| Solubility | Soluble in DMSO; not in water[1][4] |
| Storage | Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C[4] |
Step-by-Step Disposal Protocol for this compound
The following procedure is a general guideline based on standard laboratory practices for chemical waste. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) protocols.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all unused or expired solid this compound, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves), in a designated, chemically resistant waste container.
-
Liquid Waste: Collect solutions containing this compound (e.g., DMSO solutions) in a separate, clearly labeled, and chemically compatible liquid waste container.
-
Sharps Waste: Any sharps, such as needles or pipette tips used to handle solutions of this compound, should be disposed of in a designated sharps container.
-
Contaminated Labware: Non-sharp labware (e.g., vials, flasks) that has come into contact with this compound should be decontaminated if possible or disposed of as solid chemical waste.
3. Labeling of Waste Containers:
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
An approximate concentration and volume
-
The date the waste was first added to the container
-
The responsible researcher's name and contact information
-
4. Storage of Waste:
-
Store sealed waste containers in a designated and secure area, such as a satellite accumulation area or a main hazardous waste storage facility, away from incompatible materials.[5]
-
Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[5]
-
Do not dispose of this compound down the drain or in regular trash. While some sources suggest that small quantities of certain chemicals can be disposed of with household waste, this is not a recommended practice in a laboratory setting.[5]
6. Spill Management:
-
In the event of a spill, isolate the area.[6]
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Personal protective equipment for handling BAY-1082439
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of BAY-1082439, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Precautions
General Safety Measures:
-
Engineering Controls: Use this compound in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet, especially when handling the powdered form to prevent inhalation of dust.[2][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure risk. See the detailed table below for specific recommendations.
-
Hygiene: Wash hands thoroughly after handling the compound.[3][4][5] Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE)
A systematic approach to personal protection is critical when handling this compound to minimize exposure risk. The following table summarizes the required PPE for various procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection &- | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Fully buttoned lab coat. | NIOSH-approved respirator (e.g., N95) in a ventilated enclosure. |
| Preparing Stock Solutions | Safety glasses with side shields or goggles. | Nitrile or neoprene gloves. | Fully buttoned lab coat. | Chemical fume hood. |
| Cell Culture and In Vitro Assays | Safety glasses. | Nitrile gloves. | Lab coat. | Biosafety cabinet. |
| Animal Handling (Dosing) | Safety glasses or face shield. | Nitrile gloves. | Lab coat or disposable gown. | If aerosolization is possible, use a ventilated cage changing station. |
| Waste Disposal | Safety glasses. | Nitrile gloves. | Lab coat. | As required by the specific disposal procedure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
For long-term storage of the solid compound, store at -20°C.[8]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder.
-
-
Preparation of Stock Solutions:
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.[2][7]
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder.
-
When dissolving the compound, add the solvent (e.g., DMSO) slowly to the powder to avoid splashing.[1]
-
-
Use in Experiments:
-
When diluting stock solutions for use in cell culture or other assays, perform the dilutions in a biosafety cabinet to maintain sterility and operator safety.
-
Clearly label all tubes and plates containing this compound.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound powder and stock solutions should be disposed of as hazardous chemical waste. Collect all waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous chemical waste disposal.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Cell Culture Waste: Media and cells treated with this compound should be treated as chemical waste. Aspirate media into a flask containing a deactivating agent like bleach, if appropriate for your experimental setup, or collect for hazardous waste disposal.
Emergency Procedures
In case of accidental exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[2][9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][9] |
Experimental Protocols and Data
Detailed experimental protocols for the use of this compound can be found in the cited scientific literature. For example, Zou et al. (2018) describe its use in prostate cancer models.[8]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1375469-38-7 | [8] |
| Molecular Formula | C₂₅H₃₀N₆O₅ | [8] |
| Molecular Weight | 494.55 g/mol | [8] |
| Storage Temperature | -20°C | [8] |
Workflow for Safe Handling of this compound
The following diagram illustrates the key stages for the safe handling of this compound, from receipt to disposal.
This document is intended as a guide and should be supplemented by your institution's specific safety protocols and a thorough review of the complete Safety Data Sheet for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
